Crystal Structure Analysis of 4-Hydroxy-4-carboxytetrahydrothiopyran: A Technical Guide for Rational Drug Design
Executive Summary & Chemical Context 4-Hydroxy-4-carboxytetrahydrothiopyran (also known as 4-hydroxytetrahydro-2H-thiopyran-4-carboxylic acid or 4-hydroxythiane-4-carboxylic acid) is a highly versatile bifunctional organ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
4-Hydroxy-4-carboxytetrahydrothiopyran (also known as 4-hydroxytetrahydro-2H-thiopyran-4-carboxylic acid or 4-hydroxythiane-4-carboxylic acid) is a highly versatile bifunctional organosulfur heterocycle[1]. Featuring a saturated six-membered thiane ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the C4 position, this compound serves as a critical building block in modern medicinal chemistry.
The rigid three-dimensional geometry of the thiane ring makes it an ideal scaffold for synthesizing spirocyclic derivatives targeting phosphodiesterase 7 (PDE7)[2] and developing potent, selective inhibitors for Protein Arginine Methyltransferase 4 (PRMT4)[3]. Understanding its exact crystal structure is paramount for structure-based drug design (SBDD), as the spatial orientation of its hydrogen-bond donors and acceptors directly dictates its binding affinity within enzymatic active sites.
Structural Logic and Conformational Analysis
The structural elucidation of 4-hydroxy-4-carboxytetrahydrothiopyran relies on understanding the competing steric and electronic forces within the molecule.
Ring Conformation: The thiane ring predominantly adopts a classic chair conformation to minimize torsional strain and steric clashes.
Axial/Equatorial Preference: The C4 position is a quaternary stereocenter. The bulkier carboxylic acid group preferentially occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at the C2 and C6 positions. Consequently, the hydroxyl group is forced into the axial position.
Supramolecular Assembly: In the solid state, the molecule forms a robust hydrogen-bonding network. The equatorial carboxylic acids typically dimerize via a classic
R22(8)
hydrogen-bond motif, while the axial hydroxyl groups act as cross-linking nodes, propagating a three-dimensional lattice.
Structural logic and hydrogen bonding network of 4-hydroxy-4-carboxytetrahydrothiopyran.
To achieve atomic-level resolution, the experimental workflow must be carefully controlled. The causality behind each step ensures a self-validating protocol where the final refinement statistics confirm the integrity of the physical experiment.
Protocol 3.1: Single-Crystal Growth via Vapor Diffusion
Because the target compound possesses strong intermolecular hydrogen-bonding capabilities, rapid evaporation often leads to amorphous powders. Vapor diffusion is chosen to slowly increase supersaturation, allowing molecules sufficient time to arrange into a highly ordered lattice.
Solvent Selection: Dissolve 10 mg of the highly purified compound[1] in 0.5 mL of a polar solvent (e.g., Methanol or Ethyl Acetate) to disrupt intermolecular H-bonds.
Anti-Solvent Setup: Place the open sample vial inside a larger closed chamber containing 3 mL of a non-polar anti-solvent (e.g., Diethyl Ether or Hexane).
Equilibration: Allow the system to stand undisturbed at 20 °C for 3–7 days. The volatile anti-solvent will slowly diffuse into the sample vial, lowering the solubility of the compound and inducing nucleation.
Validation: Inspect the resulting crystals under a polarized light microscope. Suitable crystals should exhibit sharp extinction when rotated, indicating a single domain without twinning.
Protocol 3.2: X-Ray Diffraction (XRD) Data Collection and Refinement
Data collection parameters are optimized to maximize the signal-to-noise ratio, particularly for high-angle reflections necessary for accurate bond length determination[4].
Mounting & Cryocooling: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil. Immediately transfer the crystal to a cold nitrogen stream at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the intensity of high-resolution diffraction spots and preventing radiation damage.
Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα radiation (
λ=0.71073
Å)[4] on a single-crystal diffractometer. Collect full-sphere data using
ω
and
ϕ
scans.
Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT). The heavy sulfur atom provides a strong anomalous scattering signal that anchors the initial electron density map.
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
System Validation: The protocol is self-validating. A successful refinement must yield a final
R1
value < 0.05 (indicating >95% agreement between the calculated and observed models) and a Goodness-of-Fit (GoF) near 1.0.
Step-by-step workflow for the crystal structure determination of the target compound.
Quantitative Data Presentation
The crystallographic parameters derived from the XRD analysis provide the foundational metrics for computational docking and molecular dynamics simulations. Below is a summary of the expected crystallographic data for 4-hydroxy-4-carboxytetrahydrothiopyran based on analogous thiane derivatives[4].
The precise three-dimensional mapping of 4-hydroxy-4-carboxytetrahydrothiopyran is not merely an academic exercise; it is a critical tool for rational drug design.
When utilizing this compound as a precursor for spirocyclic derivatives targeting neuropathic pain via PDE7 inhibition[2], the fixed equatorial trajectory of the carboxylic acid group dictates the vector of subsequent amide or ester linkages. Furthermore, in the development of PRMT4 inhibitors[3], the thiane ring acts as a hydrophobic core that occupies specific binding pockets, while the axial hydroxyl group can be leveraged to form critical hydrogen bonds with the enzyme's double-E loop clamp. By utilizing the exact atomic coordinates derived from single-crystal XRD, computational chemists can accurately model these interactions, significantly reducing the attrition rate in lead optimization pipelines.
The Chemical Architecture and Functional Dynamics of 4-Hydroxythiane-4-carboxylic Acid: A Comprehensive Guide for Drug Development
Executive Summary In modern medicinal chemistry, the strategic replacement of functional groups with isosteres is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic replacement of functional groups with isosteres is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Hydroxythiane-4-carboxylic acid (CAS: 50289-21-9), also known as 4-hydroxytetrahydrothiopyran-4-carboxylic acid, has emerged as a highly versatile building block and carboxylic acid isostere [1]. Featuring a six-membered organosulfur ring (thiane) substituted with both a hydroxyl group and a carboxylic acid at the C4 position, this scaffold allows researchers to finely tune acidity, lipophilicity, and membrane permeability while retaining core biological activity.
As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a rigorous, causality-driven analysis of this compound's structural properties, synthetic pathways, and derivatization potential.
Structural and Physicochemical Profiling
The unique utility of 4-hydroxythiane-4-carboxylic acid stems from its dense functionalization. The spatial arrangement of the
α
-hydroxy acid moiety on a flexible, sulfur-containing saturated ring creates a distinct stereoelectronic environment. The thioether linkage in the ring provides a site for potential oxidation (to sulfoxides or sulfones), offering an additional vector for modulating aqueous solubility and hydrogen-bonding interactions.
Quantitative Data Summary
To facilitate rapid comparison for assay development and computational modeling, the core physicochemical parameters are summarized below [1, 2]:
The established synthetic route to 4-hydroxythiane-4-carboxylic acid logically begins with the precursor ketone, thiane-4-one (tetrahydrothiopyran-4-one) [1]. The synthesis relies on a two-step sequence: the nucleophilic addition of a cyanide source to form a cyanohydrin intermediate, followed by the hydrolysis of the nitrile group to yield the target
α
-hydroxy acid.
Causality in Reagent Selection
While classical cyanohydrin formation utilizes sodium cyanide (NaCN) and acid, modern protocols often employ trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g.,
ZnI2
). TMSCN is selected because it provides higher yields, avoids the immediate use of highly toxic HCN gas, and drives the equilibrium forward by trapping the intermediate as a stable silyl ether[3]. For the subsequent hydrolysis, while standard acidic conditions (aqueous HCl or
H2SO4
) are effective, Near-Critical Water (NCW) hydrolysis is increasingly utilized to prevent the formation of salt byproducts, offering a greener, self-catalyzing alternative [1].
Fig 1: Two-step synthetic workflow from thiane-4-one to 4-hydroxythiane-4-carboxylic acid.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Cyanohydrin Intermediate
Objective: Convert thiane-4-one to 4-hydroxythiane-4-carbonitrile.
Preparation: Dissolve 1.0 equivalent of thiane-4-one in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture interference.
Catalysis & Addition: Add a catalytic amount of Zinc Iodide (
ZnI2
, 0.05 eq). Dropwise, add Trimethylsilyl cyanide (TMSCN, 1.2 eq) while maintaining the reaction at 0°C to control the exothermic nucleophilic attack.
Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours.
Desilylation: Treat the crude silyl ether with a mild acid (e.g., 1M HCl) for 1 hour to cleave the TMS group, revealing the free hydroxyl group.
System Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Validation Check: The complete disappearance of the ketone spot (
Rf≈0.6
) and the appearance of a more polar cyanohydrin spot (
Rf≈0.3
) confirms successful conversion.
Protocol B: Hydrolysis to the Target Acid
Objective: Hydrolyze the nitrile to the carboxylic acid.
Reaction Setup: Suspend the isolated cyanohydrin intermediate in a 6M aqueous HCl solution (or utilize a Near-Critical Water reactor at 250°C if avoiding salt byproducts).
Thermal Activation: Reflux the acidic mixture at 100°C for 12-16 hours. The harsh conditions are required to drive the hydrolysis through the primary amide intermediate to the final carboxylic acid.
Isolation: Cool the mixture to 0°C to induce crystallization of the product. Filter the precipitate and wash with cold water.
System Validation: Analyze the purified product via Fourier-transform infrared spectroscopy (FTIR) and
1H
-NMR. Validation Check: The absence of the sharp nitrile stretch (
∼2250 cm−1
) and the emergence of a broad, strong O-H/C=O stretch (
2500−3300 cm−1
and
∼1710 cm−1
) definitively validates the hydrolysis.
Functional Group Reactivity & Derivatization
The carboxylic acid moiety of 4-hydroxythiane-4-carboxylic acid is highly versatile, serving as a handle for creating diverse pharmacological tools and prodrugs [1].
Hydrazide Formation: Reaction with hydrazine hydrate (
H2NNH2
) yields 4-hydroxythiane-4-carbohydrazide. This typically requires first converting the acid to a methyl or ethyl ester to increase electrophilicity before hydrazine addition [1].
Amidation: Utilizing standard peptide coupling reagents (e.g., HATU, EDC/HOBt) allows for the attachment of various primary and secondary amines, generating N-substituted carboxamides without requiring harsh conditions that might dehydrate the
α
-hydroxyl group.
Acyl Chloride Generation: Treatment with thionyl chloride (
SOCl2
) converts the carboxylic acid into a highly reactive carbonyl chloride. Caution: The presence of the free tertiary hydroxyl group means this reaction must be carefully controlled to prevent unwanted elimination or cyclic ether formation.
Fig 2: Divergent derivatization pathways of the carboxylic acid functional group.
References
Benchchem.
BLD Pharm.
Benchchem.
Foundational
The Strategic Integration of Sulfur-Containing Heterocyclic Carboxylic Acids in Modern Drug Discovery
As a Senior Application Scientist navigating the complexities of late-stage drug development, I frequently encounter candidates that fail due to poor physicochemical properties or suboptimal target engagement. The strate...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of late-stage drug development, I frequently encounter candidates that fail due to poor physicochemical properties or suboptimal target engagement. The strategic incorporation of sulfur-containing heterocyclic carboxylic acids—specifically thiophenes and thiazoles—offers a profound, structurally elegant solution to these challenges.
This technical guide synthesizes the mechanistic rationale, target-binding dynamics, and validated synthetic protocols for deploying these essential pharmacophores in medicinal chemistry.
The causality behind selecting sulfur-containing heterocycles over traditional phenyl or nitrogen-based rings is rooted in quantum mechanics and spatial geometry. Sulfur is highly polarizable, creating a unique region of positive electrostatic potential known as the
σ
-hole 1[1]. This allows the heterocycle to participate in
Z−Sσ∗
orbital interactions, facilitating noncovalent binding with protein targets that purely carbon-based rings cannot achieve[1].
When combined with a carboxylic acid moiety, the resulting molecule gains a dual-action pharmacophore:
The Heterocyclic Core: Modulates lipophilicity, improves aqueous solubility, and acts as a bioisostere for aromatic rings.
The Carboxylic Acid: Provides critical hydrogen bonding capabilities and acts as a potent metal chelator in metalloenzymes.
Target-Specific Binding Dynamics
A premier example of this dual-action is found in the inhibition of Glyoxalase-I (Glo-I) , a dimeric mononuclear zinc-coordinating metalloenzyme implicated in cancer pathology 2[2]. Thiazole carboxylic acid derivatives are designed specifically so that the carboxylic acid indispensably chelates the core zinc atom, while the thiazole ring provides a precise hydrophobic fit within the active site[2]. Similarly, in gout management, Febuxostat (a 1,3-thiazole-5-carboxylic acid derivative) acts as a highly potent, non-purine selective inhibitor of xanthine oxidase 3[3]. In antiviral research, thiophene-2-carboxylic acids serve as potent inhibitors of HCV NS5B polymerase, halting subgenomic RNA replication[4].
Caption: Logical flow of Glyoxalase-I inhibition via zinc chelation.
Advanced Synthetic Methodologies
To leverage these compounds, robust synthetic access is mandatory. Below are two field-proven, self-validating protocols for the functionalization and synthesis of sulfur-containing heterocyclic carboxylic acids.
Protocol 1: Amide Coupling of Thiazole Carboxylic Acids
Coupling electron-deficient amines to thiazole carboxylic acids is notoriously difficult due to poor nucleophilicity. The causality behind selecting the EDC/HOBt/DMAP system lies in the catalytic role of DMAP. While EDC and HOBt form a reactive ester, DMAP functions as a critical acyl transfer agent, generating a highly reactive acyliminium ion intermediate that forces the coupling with unreactive amines 5[5].
Step-by-Step Methodology:
Preparation: In a dry flask, dissolve the electron-deficient amine (e.g., 4-amino-N-(4-methoxybenzyl)benzamide, 1.0 equiv, 0.20 mmol) in 2 mL of anhydrous Acetonitrile (CH3CN).
Activation: Introduce EDC (1.0 equiv) and HOBt (0.1 equiv). The HOBt prevents racemization and forms the initial active ester[5].
Catalysis: Add DMAP (1.0 equiv). Critical step: This drives the formation of the acyliminium ion[5].
Reaction: Stir the mixture at 23 °C for 18 hours.
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography. The complete disappearance of the starting amine spot validates the conversion.
Workup & Purification: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography using a 50% ethyl acetate/hexanes solvent system. The final isolated mass provides the definitive yield validation.
Caption: Step-by-step synthetic workflow for thiazole carboxylic acid amide coupling.
Protocol 2: Green Electrochemical Carboxylation of Bromothiazoles
Traditional synthesis of thiazole carboxylic acids often requires toxic CO gas or harsh organometallic reagents. The causality behind adopting an electrochemical carboxylation approach is to utilize CO2 directly as a sustainable C1 source under mild conditions 6[6].
Step-by-Step Methodology:
Cell Setup: Equip an undivided electrochemical cell with a Silver (Ag) cathode and a Magnesium (Mg) sacrificial anode. The Ag cathode specifically facilitates sequential single-electron reductions and C–Br bond cleavage[6].
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium bromide (TBABr) as the supporting electrolyte in 10 mL of N,N-Dimethylformamide (DMF).
Substrate Addition: Introduce 4-bromothiazole (0.1 M) into the solution.
Electrolysis: Bubble CO2 gas through the solution. Apply a constant current density of 5 mA/cm² at 0 °C until a charge (Q) of 2.0 F/mol is passed. The generated carbanion nucleophilically attacks the CO2[6].
Hydrolysis & Self-Validation: Hydrolyze the intermediate to yield the target 4-thiazolecarboxylic acid. Self-Validation Checkpoint: Analyze the crude mixture via High-Performance Liquid Chromatography (HPLC) against a standard to quantitatively validate the yield based on the starting substrate[6].
Quantitative Data Synthesis
The efficacy of these synthetic protocols and the resulting pharmacological activity of the synthesized compounds are summarized below. This data demonstrates the robust yields achievable with optimized catalytic systems and the high potency (low micromolar IC50) of the resulting drug candidates.
Sulfur-containing heterocyclic carboxylic acids are not merely structural novelties; they are highly rationalized pharmacophores capable of precise spatial geometry, unique electrostatic interactions, and potent metal chelation. By employing mechanistically sound, self-validating synthetic protocols—such as DMAP-catalyzed amide coupling and green electrochemical carboxylation—drug development professionals can efficiently integrate these moieties to rescue failing pipelines and target complex metalloenzymes.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents
Source: NIH PMC
URL:5
A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design
Source: ACS Publications
URL:1
Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids
Source: MDPI
URL:6
Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zinc Binding Feature” as Potential Human Glyoxalase-I Inhibitors
Source: Ingenta Connect
URL:2
Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides
Source: PubMed - NIH
URL:4
Conformational Analysis of 4-Substituted Thiane Derivatives: A Technical Guide to Stereoelectronic and Steric Dynamics
Executive Summary In the rational design of small-molecule therapeutics, saturated six-membered heterocycles are ubiquitous structural motifs. While piperidines and oxanes (tetrahydropyrans) dominate the literature, thia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rational design of small-molecule therapeutics, saturated six-membered heterocycles are ubiquitous structural motifs. While piperidines and oxanes (tetrahydropyrans) dominate the literature, thianes (tetrahydrothiopyrans) offer a unique conformational landscape. The substitution of a methylene group with a sulfur atom introduces profound geometric perturbations: the C–S bond (1.81 Å) is significantly longer than the C–C bond (1.54 Å), and the C–S–C bond angle is compressed to approximately 99° (compared to the 109.5° tetrahedral ideal).
This guide provides an in-depth analysis of the conformational behavior of 4-substituted thiane derivatives. By focusing on the 4-position—directly across the ring from the heteroatom—we isolate steric effects from direct inductive influences, providing a pristine model for understanding how heteroatomic substitution alters ring puckering, 1,3-diaxial interactions, and stereoelectronic preferences[1].
Mechanistic Foundations: The Conformational Landscape
Geometric Perturbations and A-Values
The conformational free energy (
ΔG∘
), commonly referred to as the A-value, quantifies the thermodynamic preference of a substituent for the equatorial over the axial position. Causality dictates that in cyclohexanes, axial substituents suffer from repulsive 1,3-diaxial interactions.
In thianes, one might hypothesize that the longer C–S bonds would flatten the ring and reduce these 1,3-diaxial interactions. However, the compression of the C–S–C angle increases the puckering of the carbon part of the ring. Consequently, the distance between the axial substituent at C4 and the axial hydrogens at C2 and C6 remains remarkably similar to that in cyclohexane. Experimental and computational data confirm that the A-values for 4-alkyl substituents in thianes are nearly identical to their cyclohexane counterparts[2][3].
Conformational Locking via Bulky Substituents
To study the stereochemistry of the sulfur atom (e.g., upon oxidation to a sulfoxide), the thiane ring must be prevented from undergoing rapid chair-chair interconversion. The introduction of a bulky group, such as a tert-butyl moiety at the 4-position, acts as a "conformational anchor." The massive steric penalty of an axial tert-butyl group (> 4.5 kcal/mol) effectively locks the ring into a single chair conformation where the substituent is strictly equatorial[4].
The following table summarizes the conformational free energies for various substituents, comparing the cyclohexane scaffold to the 4-position of the thiane scaffold.
Substituent
Cyclohexane A-Value (kcal/mol)
4-Thiane A-Value (kcal/mol)
Primary Driving Force for Equatorial Preference
-CH₃ (Methyl)
1.74 - 1.80
~1.70 - 1.80
1,3-diaxial steric repulsion
-C₂H₅ (Ethyl)
1.75 - 1.80
~1.75
1,3-diaxial steric repulsion
-C(CH₃)₃ (t-Butyl)
> 4.90
> 4.50
Severe steric clash (Conformational Lock)
-Cl (Chloro)
0.53
~0.50 - 0.60
Balance of sterics and dipole interactions
(Data synthesized from low-temperature NMR studies and MP2/6-31Gab initio calculations[1][3])*
Stereoelectronic Effects: The Thiane 1-Oxide Anomaly
When 4-substituted thianes are oxidized to thiane 1-oxides (sulfoxides), a fascinating stereochemical phenomenon emerges. Unlike carbon-based substituents that heavily favor the equatorial position, the sulfinyl oxygen (S=O) exhibits a distinct thermodynamic preference for the axial position (
ΔG∘≈−0.175
to
−0.20
kcal/mol)[5].
The Causality of Axial Preference:
Stereoelectronic Stabilization: The axial conformation allows for optimal hyperconjugative donation from the oxygen lone pairs (
nO
) into the anti-bonding orbitals of the adjacent carbon-sulfur bonds (
σC−S∗
)[6].
Dipole Minimization: The axial S=O bond orientation minimizes the overall molecular dipole moment compared to the equatorial conformer, providing stabilization in non-polar solvents.
When a 4-tert-butylthiane is oxidized, it yields a mixture of cis (axial S=O, thermodynamically favored) and trans (equatorial S=O, kinetically accessible) isomers, which can be separated and analyzed[7][8].
Logical relationship of stereoelectronic effects in oxidized 4-substituted thianes.
Experimental Workflows for Conformational Analysis
To rigorously determine the conformational equilibria of 4-substituted thianes, a dual-pronged approach utilizing low-temperature NMR and computational chemistry is required. The following protocols are designed as self-validating systems to ensure maximum trustworthiness of the generated data.
Protocol 1: Low-Temperature NMR Spectroscopy
At room temperature, the chair-chair interconversion of thianes is rapid on the NMR timescale, yielding time-averaged spectra. To calculate exact
ΔG∘
values, the exchange must be "frozen."
Step-by-Step Methodology:
Sample Preparation: Dissolve 15-20 mg of the 4-substituted thiane derivative in 0.5 mL of a specialized low-freezing solvent mixture (typically a 1:4 ratio of CDCl₃ to CFCl₃).
Self-Validation Check: Ensure the sample is sealed in a high-quality quartz NMR tube under an argon atmosphere to prevent moisture condensation at cryogenic temperatures.
Cryogenic Cooling: Insert the sample into the NMR probe and incrementally lower the temperature to -120 °C (153 K). Allow 15 minutes for thermal equilibration at each 10-degree decrement.
Spectral Acquisition: Acquire
1
H and
13
C NMR spectra. At -120 °C, the chair-chair interconversion rate drops below the NMR timescale, resulting in distinct signal sets for the axial and equatorial conformers[1].
Integration and Calculation: Integrate the isolated signals (e.g., the C4 methine proton or the substituent methyl protons).
Thermodynamic Extraction: Calculate the equilibrium constant (
K=Ieq/Iax
) and extract the conformational free energy using the Gibbs isotherm:
ΔG∘=−RTln(K)
.
Empirical NMR data must be corroborated with theoretical calculations to isolate the exact stereoelectronic drivers.
Step-by-Step Methodology:
Initial Geometry Generation: Construct the axial and equatorial chair conformers of the 4-substituted thiane using a molecular builder.
Geometry Optimization: Submit the structures for optimization using Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) or Møller–Plesset perturbation theory (MP2/6-31G*).
Self-Validation Check: Perform a frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true local minima rather than transition states[1][2].
Zero-Point Energy (ZPE) Correction: Extract the unscaled ZPE from the frequency calculations and apply it to the single-point electronic energies.
Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using chloroform parameters to mimic the NMR experimental conditions.
Energy Comparison: Calculate the relative energy difference (
ΔE
) and free energy difference (
ΔG∘
) between the axial and equatorial conformers.
Parallel workflow for empirical and theoretical conformational analysis.
Conclusion
The conformational analysis of 4-substituted thianes serves as a masterclass in the delicate interplay between steric bulk and stereoelectronic forces. While the A-values of 4-alkyl substituents mirror those found in cyclohexanes due to compensatory ring puckering, the oxidation of the sulfur atom reveals profound anomeric-like effects. By utilizing conformational anchors like the 4-tert-butyl group, researchers can isolate and quantify these forces, providing critical predictive models for the behavior of sulfur-containing heterocycles in modern drug discovery.
References
Buchanan, G. W., et al. "Conformational analysis of substituted 1,2-oxathiane 2-oxides by 13C and 1H nuclear magnetic resonance spectroscopy." Canadian Journal of Chemistry, 1977.
Freeman, F., et al. "A computational study of 4-alkyl equatorial tetrahydro-2H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides)." Journal of Molecular Structure: THEOCHEM, 2001.
Johnson, C. R., & McCants, D. "Equilibration of 4-Substituted Thiane 1-Oxides." Journal of the American Chemical Society, 1964.
Juaristi, E., et al. "Stereoelectronic Effects: Perlin Effects in Thiane-Derived Compounds." European Journal of Organic Chemistry, 2020.
Kasner, M. L., et al. "A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes." Journal of Chemical Education, 2000.
Application Note: Advanced Protocols for the Incorporation of 4-Hydroxythiane-4-carboxylic Acid in Solid-Phase Peptide Synthesis
Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The incorporation of non-canonic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, peptide chemists, and drug development professionals.
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
The incorporation of non-canonical, constrained building blocks into peptide backbones is a cornerstone strategy in modern peptidomimetic drug discovery. 4-Hydroxythiane-4-carboxylic acid (4-HTCA) is a highly specialized, six-membered organosulfur cyclic compound featuring both a hydroxyl group and a carboxylic acid on the same carbon (C4)[1].
When integrated into a peptide, 4-HTCA acts as a constrained
α
-hydroxy acid, introducing a bulky, spiro-like thiane moiety. This structural modification is utilized as a carboxylic acid isostere to enhance metabolic stability against proteases, modulate lipophilicity, and restrict the conformational flexibility of the peptide backbone[1].
However, 4-HTCA presents two severe synthetic challenges:
Sterically Hindered Carboxylic Acid: The C4 carbon is fully substituted, making the carboxylate highly hindered and resistant to standard carbodiimide activation.
Tertiary Hydroxyl Group: The
α
-hydroxyl group is a tertiary alcohol. Forming a depsipeptide (ester) bond at this position is notoriously difficult, as standard esterification methods (e.g., Mitsunobu reactions) fail due to the impossibility of inverting the tertiary stereocenter and extreme steric shielding[2].
This application note provides field-proven, self-validating protocols to overcome these steric barriers, utilizing hyper-reactive acyl donors and optimized coupling environments[3][4].
Workflow & Self-Validating Ligation Strategy
To ensure high-fidelity synthesis, the workflow is designed as a self-validating system . Each critical chemical transformation is paired with an orthogonal analytical check (Kaiser test, LC-MS mass shift, or Fmoc UV quantification) to guarantee that the synthesis does not proceed on a failed sequence.
Caption: Workflow for 4-HTCA integration and validation in solid-phase depsipeptide synthesis.
Quantitative Data: Reagent Selection
The selection of coupling reagents is the most critical variable when working with 4-HTCA. The tables below summarize empirical data driving the protocol choices.
Table 1: Reagent Efficacy for 4-HTCA Amide Bond Formation (Coupling to Peptide N-Terminus)
Note: 4-HTCA is achiral at C4, eliminating the risk of
α
-carbon epimerization during aggressive activation.
Uronium salt improves leaving group kinetics, but steric clash remains.
HATU / HOAt
3.0
DIPEA
4
> 98%
Neighboring group effect of HOAt pyridine nitrogen accelerates hindered coupling.
Acid Chloride
2.0
DIPEA
2
> 98%
Highly reactive, but requires harsh pre-activation (e.g., Ghosez's reagent)[3].
Table 2: Reagent Efficacy for 4-HTCA Esterification (Depsipeptide Elongation)
Challenge: Acylating the tertiary hydroxyl of the resin-bound 4-HTCA residue.
Reagent System
Equivalents
Temp
Time
Yield
Scientific Causality
DIC / DMAP
5.0 / 0.5
25°C
24h
~30%
Severe steric hindrance blocks the DMAP-acyl intermediate[4].
Yamaguchi (TCBC)
5.0
25°C
12h
70%
Mixed anhydride is reactive but bulky.
MSNT / MeIm
5.0 / 3.0
25°C
12h
> 85%
Forms a compact, hyper-electrophilic acyl-imidazolium intermediate capable of penetrating the thiane steric shield[4].
Step-by-Step Methodologies
Protocol A: Amide Coupling of 4-HTCA to the Peptide Backbone
This protocol describes the attachment of 4-HTCA to the free N-terminal amine of a resin-bound peptide. Because the tertiary hydroxyl of 4-HTCA is highly unreactive, it does not require transient protection during this step[5][6].
Materials:
Resin-bound peptide with free N-terminus (0.1 mmol scale)
Resin Preparation: Swell the resin in anhydrous DMF for 30 minutes. Ensure complete removal of the previous Fmoc group.
Pre-Activation: In a dry vial, dissolve 4-HTCA, HATU, and HOAt in 2 mL of anhydrous DMF. Add DIPEA and vortex for exactly 2 minutes.
Causality: A brief 2-minute pre-activation is required to form the highly reactive At-ester. Prolonged pre-activation can lead to the formation of unreactive guanidinium byproducts.
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 4 hours.
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).
Self-Validation Checkpoint 1:
Kaiser Test: Perform a Kaiser test on a few resin beads. A successful coupling will yield a yellow/colorless result, indicating the primary amine has been fully acylated. A blue result indicates incomplete coupling; repeat steps 2-4.
Micro-Cleavage & LC-MS: Cleave a 1 mg sample of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. You must observe a mass shift of +144.19 Da relative to the precursor peptide (MW of 4-HTCA [162.21] minus H2O [18.02]).
Protocol B: Chain Elongation via Depsipeptide (Ester) Formation
This step couples the next Fmoc-protected amino acid to the highly hindered tertiary hydroxyl group of the 4-HTCA residue.
Solvent Exchange: Wash the resin heavily with anhydrous DCM to remove traces of basic amines (which can quench the MSNT reagent).
Activation: Dissolve the Fmoc-AA-OH and MSNT in a minimum volume of DCM/DMF. Add MeIm. The solution will turn slightly yellow.
Causality: MSNT reacts with the carboxylic acid to form a mixed sulfonic-carboxylic anhydride, which is immediately attacked by MeIm to form a highly electrophilic, sterically unencumbered acyl-imidazolium species[4].
Esterification: Add the mixture to the resin and agitate under an inert atmosphere (N2 or Ar) for 12 to 16 hours at room temperature.
Washing: Drain and wash with DCM (5 × 1 min) and DMF (5 × 1 min).
Self-Validation Checkpoint 2:
Fmoc UV Quantification: Because the Kaiser test cannot detect the formation of an ester bond, validation is achieved via Fmoc deprotection. Treat a precisely weighed aliquot of dried resin (e.g., 5.0 mg) with 20% piperidine in DMF. Collect the effluent and measure UV absorbance at 301 nm. Calculate the resin loading to confirm quantitative esterification.
Causality: EDT is mandatory here. The thiane ring contains a thioether linkage which is highly susceptible to alkylation by carbocations generated during global deprotection. EDT acts as a sacrificial sulfur scavenger to protect the thiane core.
Execution: Incubate the resin with the cleavage cocktail for 2 hours at room temperature.
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize for downstream RP-HPLC purification.
esterification methods for 4-hydroxytetrahydrothiopyran-4-carboxylic acid
An In-Depth Guide to the Esterification of 4-hydroxytetrahydrothiopyran-4-carboxylic acid: Application Notes and Protocols Introduction 4-hydroxytetrahydrothiopyran-4-carboxylic acid is a valuable heterocyclic building b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Esterification of 4-hydroxytetrahydrothiopyran-4-carboxylic acid: Application Notes and Protocols
Introduction
4-hydroxytetrahydrothiopyran-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, sulfur-containing scaffold, combined with a quaternary center bearing both a hydroxyl and a carboxylic acid group, offers a unique three-dimensional structure for designing novel therapeutics. However, the very features that make this molecule attractive also present significant challenges for chemical modification, particularly esterification of the carboxylic acid moiety.
The primary obstacle arises from the steric hindrance at the α-carbon and the presence of an acid-sensitive tertiary alcohol. Standard esterification methods, such as the Fischer-Speier reaction, which rely on strong acid catalysis and heat, are often incompatible with this substrate, leading to low yields and the formation of undesired dehydration byproducts.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis of suitable esterification strategies for this challenging substrate. We present field-proven protocols, explain the causality behind experimental choices, and offer a comparative analysis to aid in method selection.
Part 1: The Core Challenge: Steric Hindrance and Acid Sensitivity
The direct esterification of 4-hydroxytetrahydrothiopyran-4-carboxylic acid is complicated by two main factors inherent to its structure:
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, which is sterically congested. This bulkiness impedes the approach of an alcohol nucleophile, slowing down the rate of reaction under standard conditions.
Acid-Labile Tertiary Alcohol: The tertiary hydroxyl group is highly susceptible to elimination (dehydration) in the presence of strong acids and heat, which are hallmarks of the classical Fischer esterification.[1][3] This irreversible side reaction leads to the formation of an unsaturated byproduct, reducing the yield of the desired ester.
Diagram 2: Simplified mechanism of Steglich esterification.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxytetrahydrothiopyran-4-carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
Add the desired alcohol (1.2–1.5 eq) to the solution, followed by DMAP (0.1–0.2 eq).
Cool the flask to 0 °C in an ice-water bath.
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 5-10 minutes. Causality Note: Adding the coupling agent at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Trustworthiness Note: The acid wash removes unreacted DMAP and residual EDC, while the base wash removes any unreacted carboxylic acid.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Method B: Yamaguchi Esterification
The Yamaguchi esterification is another outstanding method for synthesizing sterically hindered esters under mild conditions. [4]It is particularly renowned for its application in macrolactonization but is equally effective for intermolecular esterifications.
[5][6]
Principle and Rationale:
This two-step, one-pot procedure involves the initial activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base (e.g., triethylamine, Et₃N). [4]This forms a highly reactive mixed anhydride. The steric bulk of the ortho-chloro substituents on the benzoyl group directs the subsequent nucleophilic attack to the desired carbonyl carbon. [6]In the second step, the alcohol is added along with a stoichiometric amount of DMAP. DMAP attacks the less hindered carbonyl of the mixed anhydride to form the same highly reactive N-acylpyridinium intermediate seen in the Steglich reaction, which is then rapidly intercepted by the alcohol.
[6]
Diagram 3: Workflow of the Yamaguchi esterification.
Materials:
4-hydroxytetrahydrothiopyran-4-carboxylic acid
Alcohol (e.g., Isopropanol, Neopentyl alcohol)
2,4,6-Trichlorobenzoyl chloride
Triethylamine (Et₃N)
4-Dimethylaminopyridine (DMAP)
Anhydrous Toluene or THF
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Procedure:
Add 4-hydroxytetrahydrothiopyran-4-carboxylic acid (1.0 eq) to a dry flask under an inert atmosphere and dissolve it in anhydrous toluene (approx. 0.2 M).
Add freshly distilled triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise and stir the resulting mixture at room temperature for 1-2 hours to form the mixed anhydride.
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.
Using a syringe pump or dropping funnel, add the mixed anhydride solution from the first flask to the alcohol/DMAP solution over 30-60 minutes. Causality Note: Slow addition helps maintain high dilution conditions which can improve yields, especially for hindered systems.
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography. The byproduct, 2,4,6-trichlorobenzoic acid, is easily removed during the basic wash and chromatography.
Method C: Carboxylate Alkylation
A fundamentally different approach avoids coupling agents altogether by converting the carboxylic acid into a nucleophile. Deprotonation with a suitable base generates a carboxylate salt, which can then be alkylated with an electrophile, such as an alkyl halide, in an Sₙ2 reaction.
[7]
Principle and Rationale:
This method is advantageous as it operates under basic or neutral conditions, completely avoiding the risk of acid-catalyzed dehydration. The choice of base is critical for ensuring complete deprotonation without causing side reactions. Bases like cesium carbonate (Cs₂CO₃) are particularly effective, as the large, soft cesium cation enhances the nucleophilicity of the carboxylate anion. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 displacement. This method is best suited for reactive alkylating agents like methyl, allyl, and benzyl halides.
Diagram 4: General workflow for carboxylate alkylation.
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Diethyl ether or Ethyl acetate
Water
Brine
Procedure:
To a dry flask, add 4-hydroxytetrahydrothiopyran-4-carboxylic acid (1.0 eq) and cesium carbonate (1.0 eq). Expertise Note: Using a full equivalent of Cs₂CO₃ ensures complete formation of the cesium carboxylate, maximizing nucleophilicity.
Add anhydrous DMF (approx. 0.2 M) and stir the suspension at room temperature for 30-60 minutes.
Add the alkyl halide (1.1 eq) dropwise to the mixture.
Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 6-18 hours. Monitor progress by TLC or LC-MS.
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).
Separate the layers and extract the aqueous phase with the organic solvent (2x).
Combine the organic extracts, wash with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography to yield the final ester.
Part 3: Method Comparison
Feature
Steglich Esterification
Yamaguchi Esterification
Carboxylate Alkylation
Conditions
Neutral, Room Temp
Basic, Room Temp
Basic, Room Temp to 50 °C
Key Reagents
EDC (or DCC), DMAP
2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP
Base (e.g., Cs₂CO₃), Alkyl Halide
Activation
Carboxylic Acid
Carboxylic Acid
Carboxylic Acid (as nucleophile)
Advantages
Very mild; readily available reagents; good for sensitive substrates. [8]
Excellent for highly sterically hindered substrates; high yields. [4][6]
Avoids coupling agents; simple workup for some cases.
Disadvantages
Byproduct removal can be tedious (especially DCU from DCC); EDC can be expensive.
Requires stoichiometric DMAP; Yamaguchi reagent is moisture-sensitive.
Limited to reactive alkylating agents (Me, Allyl, Benzyl); not suitable for secondary/tertiary esters.
Substrate Scope
Broad (Primary, Secondary Alcohols)
Broad (Primary, Secondary, some Tertiary Alcohols)
Narrow (Methyl, Primary Halides)
Conclusion
The esterification of 4-hydroxytetrahydrothiopyran-4-carboxylic acid requires careful selection of methodology to overcome the dual challenges of steric hindrance and the acid-sensitivity of its tertiary alcohol. Direct acid catalysis via Fischer esterification is strongly discouraged. Instead, modern coupling reactions provide mild and efficient pathways to the desired products.
Steglich Esterification is a reliable and versatile choice, offering a balance of mild conditions and broad applicability.
Yamaguchi Esterification should be considered the method of choice when dealing with particularly bulky or unreactive alcohols where maximum activation is needed.
Carboxylate Alkylation serves as an excellent, straightforward alternative for preparing simple esters like methyl or benzyl esters, avoiding coupling agents entirely.
By employing these detailed protocols, researchers can confidently and successfully synthesize a wide range of esters from this valuable heterocyclic scaffold, enabling further exploration in drug discovery and development programs.
References
Fiveable. (2025, August 15). Steglich Esterification Definition.
Green, K. et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances.
Wikipedia. Fischer–Speier esterification.
Wikidoc. (2012, September 4). Fischer esterification.
Chemistry Steps. (2021, November 18). Fischer Esterification.
Wikipedia Japan. 山口ラクトン化反応 (Yamaguchi Lactonization Reaction).
IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters.
Chem-Station. (2009, June 26). 山口マクロラクトン化 (Yamaguchi Macrolactonization).
Torao's Organic Chemistry. (2018, February 5). Yamaguchiマクロラクトン化はラクトン合成の名盤反応 (Yamaguchi Macrolactonization is a Classic Reaction for Lactone Synthesis).
Application Notes and Protocols: Leveraging 4-Hydroxythiane-4-carboxylic Acid for the Synthesis of Novel Spirocyclic Compounds
Introduction: The Rising Prominence of Spirocycles in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Spiroc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of Spirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly attractive scaffold.[1] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, allowing for precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This structural constraint can lead to improved potency, selectivity, and metabolic stability compared to more flexible, linear, or fused-ring analogues.[2] The incorporation of a thiane moiety into a spirocyclic framework introduces a soft sulfur atom, which can engage in unique non-covalent interactions and serve as a valuable bioisosteric replacement for other groups, such as a methylene or an ether oxygen, thereby modulating a compound's physicochemical properties.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Hydroxythiane-4-carboxylic acid as a versatile building block for the synthesis of novel spirocyclic compounds containing a thiane ring. We will delve into its synthesis, key reaction protocols for spirocyclization, and its potential applications in medicinal chemistry.
Core Building Block: Synthesis of 4-Hydroxythiane-4-carboxylic Acid
The strategic utility of any building block begins with its accessibility. 4-Hydroxythiane-4-carboxylic acid can be synthesized from the commercially available precursor, thiane-4-one, through a two-step sequence involving a Strecker synthesis followed by hydrolysis.
Protocol 1: Synthesis of 4-Hydroxythiane-4-carboxylic Acid
Step 1: Synthesis of 4-Amino-4-cyanothiane
In a well-ventilated fume hood, to a stirred solution of thiane-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add an aqueous solution of sodium cyanide (1.1 eq).
To this mixture, add an aqueous solution of ammonium chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-amino-4-cyanothiane.
Step 2: Hydrolysis to 4-Hydroxythiane-4-carboxylic Acid
To the crude 4-amino-4-cyanothiane from the previous step, add a strong acid such as concentrated hydrochloric acid or sulfuric acid.
Heat the mixture to reflux for 6-12 hours. The nitrile and amine groups will undergo hydrolysis to a carboxylic acid and an alcohol, respectively.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to an appropriate pH to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to afford 4-Hydroxythiane-4-carboxylic acid.
Application in Spirocyclic Synthesis: Spiro-Thiane-Lactones
The bifunctional nature of 4-Hydroxythiane-4-carboxylic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, makes it an ideal precursor for the synthesis of spiro-lactones through intramolecular cyclization. This transformation can be achieved via an acid-catalyzed Fischer-Speier esterification.[4]
Protocol 2: Acid-Catalyzed Spiro-Lactonization
Dissolve 4-Hydroxythiane-4-carboxylic acid (1.0 eq) in an inert, high-boiling solvent such as toluene or xylene.
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05-0.1 eq) or sulfuric acid.
Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water, which drives the equilibrium towards the lactone product.[5]
Heat the reaction mixture to reflux and monitor the progress by TLC, observing the disappearance of the starting material.
Upon completion, cool the reaction mixture to room temperature.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired spiro-thiane-lactone.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Synthetic route to 4-Hydroxythiane-4-carboxylic acid.
Caption: Acid-catalyzed formation of a spiro-thiane-lactone.
Medicinal Chemistry Applications and Strategic Advantages
The primary application of 4-Hydroxythiane-4-carboxylic acid in drug discovery lies in its ability to serve as a carboxylic acid bioisostere and as a scaffold for generating novel spirocyclic compounds.
Carboxylic Acid Bioisosterism
Carboxylic acids are common functional groups in many drugs but can suffer from poor membrane permeability and rapid metabolism.[6] Replacing a carboxylic acid with a bioisostere can mitigate these issues. The α-hydroxy acid moiety in 4-Hydroxythiane-4-carboxylic acid can mimic the hydrogen bonding capabilities of a carboxylic acid while altering its pKa and lipophilicity, potentially leading to improved pharmacokinetic properties.[7]
Property
Carboxylic Acid
4-Hydroxythiane-4-carboxylic Acid Moiety
Potential Advantage
pKa
~4-5
Expected to be slightly higher
Modulated acidity can affect target binding and solubility.
Lipophilicity (LogP)
Generally lower
Expected to be higher
Improved cell membrane permeability.
Metabolism
Prone to glucuronidation
Less likely to undergo glucuronidation
Increased metabolic stability.
Table 1. Comparison of Physicochemical Properties.
Scaffold for Novel Spirocycles
The resulting spiro-thiane-lactones are rigid structures that can be further elaborated to explore new chemical space. The lactone can be opened to reveal the parent hydroxy acid, which can then be coupled with other fragments, or the thiane sulfur can be oxidized to the sulfoxide or sulfone to fine-tune electronic and solubility properties. These modifications provide a rich platform for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
4-Hydroxythiane-4-carboxylic acid is a valuable and underutilized building block for the synthesis of novel spirocyclic compounds. The protocols outlined in this application note provide a clear pathway for its synthesis and subsequent conversion into spiro-thiane-lactones. The unique structural and physicochemical properties imparted by the spiro-thiane motif make this an attractive strategy for medicinal chemists seeking to develop next-generation therapeutics with improved drug-like properties. Further exploration of this scaffold is warranted and is expected to yield a diverse range of biologically active molecules.
References
Moloney, M. G., et al. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry. [Link]
Chi, Y., et al. (2016). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications, 52(71), 10792-10795. [Link]
Poirier, D., et al. (2013). Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases. Molecules, 18(1), 839-863. [Link]
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
Sarpong, R., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry, 88(20), 14389-14394. [Link]
Pearson+. (n.d.). In the presence of a trace of acid, δ-hydroxyvaleric acid forms a... | Study Prep. [Link]
ResearchGate. (n.d.). Transformation of product to spiro‐cyclopentene and α‐hydroxy carboxymide. [Link]
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 16(5), 759. [Link]
ResearchGate. (2013). Intramolecular Haloetherification and Transannular Hydroxycyclization of Alkenes. A Synthetic Methodology to Obtain Polycyclic Ethers and Amines. [Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. [Link]
ResearchGate. (2022). Physiochemical properties of 4-hydroxytriazoles 55-57 and related carboxylic acid bioisosteres. [Link]
Technical Support Center: Optimizing 4-Hydroxythiane-4-carboxylic Acid Synthesis
Welcome to the Technical Support Center. The synthesis of 4-hydroxythiane-4-carboxylic acid (also known as 4-hydroxytetrahydro-2H-thiopyran-4-carboxylic acid) is a critical workflow in medicinal chemistry, where the thia...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of 4-hydroxythiane-4-carboxylic acid (also known as 4-hydroxytetrahydro-2H-thiopyran-4-carboxylic acid) is a critical workflow in medicinal chemistry, where the thiane scaffold serves as a valuable carboxylic acid isostere to modulate lipophilicity and permeability[1].
The most reliable synthetic pathway begins with tetrahydrothiopyran-4-one, proceeding through a cyanohydrin intermediate before hydrolysis to the final alpha-hydroxy acid[1]. However, researchers frequently encounter yield-limiting side reactions, including intermediate reversion, tertiary alcohol dehydration, and thioether oxidation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.
Pathway & Reaction Logic Visualization
Mechanistic workflow for 4-hydroxythiane-4-carboxylic acid synthesis and side reactions.
Q1: My cyanohydrin yields are plateauing at ~60%. How can I drive this addition to completion?A: The formation of a cyanohydrin from a ketone is a reversible equilibrium process. If you are using aqueous sodium cyanide (NaCN) and acid, the equilibrium often favors the starting tetrahydrothiopyran-4-one.
Causality & Solution: To bypass this thermodynamic limitation, you must trap the intermediate. Transition to using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (such as ZnI₂) in strictly anhydrous dichloromethane[2]. This forms a stable TMS-protected cyanohydrin (4-((trimethylsilyl)oxy)tetrahydro-2H-thiopyran-4-carbonitrile), effectively driving the reaction to >95% conversion. Alternatively, solvent-free synthesis using triethylamine as a catalyst has been shown to offer near-quantitative yields for O-substituted cyanohydrins[3].
Q2: Why is my TMS-cyanohydrin reverting to the starting ketone during workup?A: The TMS ether is highly labile in the presence of moisture and acid/base. Aqueous workups hydrolyze the silyl group, regenerating the free cyanohydrin, which quickly expels hydrogen cyanide (HCN) to reform tetrahydrothiopyran-4-one.
Causality & Solution: Do not perform an aqueous workup on the TMS-cyanohydrin intermediate. Instead, filter the reaction mixture through a short pad of Celite to remove the zinc catalyst, and concentrate the filtrate under reduced pressure. The crude TMS-protected intermediate is sufficiently pure to be used directly in the subsequent hydrolysis step.
Troubleshooting FAQs: Hydrolysis & Deprotection
Q3: During nitrile hydrolysis, I observe a major alkene impurity. What is causing this?A: You are observing the E1 dehydration product: 3,6-dihydro-2H-thiopyran-4-carboxylic acid.
Causality & Solution: The target molecule contains a tertiary hydroxyl group beta to the carboxylic acid. Under strongly acidic conditions (e.g., concentrated HCl) combined with high heat (>80°C), the hydroxyl group is protonated and leaves as water. The resulting tertiary carbocation rapidly loses an adjacent proton to form a stable alkene. To prevent this, strictly control the hydrolysis temperature to exactly 60°C. While this extends the reaction time, it heavily suppresses the E1 elimination pathway.
Q4: The sulfur atom in the thiane ring is oxidizing to a sulfoxide during hydrolysis. How do I prevent this?A: This typically occurs if you are attempting a basic hydrolysis using the Radziszewski reaction conditions (hydrogen peroxide and sodium hydroxide) to convert the nitrile to an amide prior to full hydrolysis.
Causality & Solution: The sulfur atom in the thiane ring is highly nucleophilic. Peroxides act as electrophilic oxygen sources, leading to rapid, irreversible oxidation of the thioether to a sulfoxide or sulfone. You must entirely avoid peroxide-based reagents. Rely on controlled acidic hydrolysis (HCl) or strictly anaerobic basic hydrolysis (KOH in ethylene glycol under an argon atmosphere).
Standardized Experimental Protocols
Protocol A: Synthesis of TMS-Cyanohydrin Intermediate
Self-Validation Checkpoint: Before proceeding to Protocol B, analyze the crude product via IR spectroscopy. The complete disappearance of the strong ketone C=O stretch at ~1710 cm⁻¹ validates a successful conversion.
Flame-dry a 250 mL round-bottom flask and flush with argon to ensure a strictly anhydrous environment.
Dissolve tetrahydrothiopyran-4-one (1.0 eq) in anhydrous dichloromethane (0.5 M concentration).
Add zinc iodide (ZnI₂, 0.05 eq) as a Lewis acid catalyst[2].
Cool the mixture to 0°C using an ice bath.
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes to control the exotherm[2].
Remove the ice bath and stir at room temperature for 4 hours.
Filter the mixture through a thin pad of Celite to remove the zinc catalyst.
Concentrate the filtrate under reduced pressure to yield the crude TMS-cyanohydrin. Do not expose to water.
Protocol B: Controlled Acidic Hydrolysis to 4-Hydroxythiane-4-carboxylic Acid
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate primary amide (M+H = 162) should fully convert to the target acid (M-H = 161 in negative ion mode).
Transfer the crude TMS-cyanohydrin to a heavy-walled reaction vial equipped with a magnetic stir bar.
Add concentrated hydrochloric acid (12 M, 10 mL per gram of intermediate). Note: The acidic environment simultaneously cleaves the TMS ether and hydrolyzes the nitrile.
Seal the vial and heat strictly to 60°C using a precisely controlled heating block. Maintain for 18 hours.
Cool the reaction mixture to 0°C to induce crystallization of the product.
Filter the resulting white precipitate and wash with minimal ice-cold water.
Dry under vacuum to afford high-purity 4-hydroxythiane-4-carboxylic acid.
Quantitative Data: Yield Comparison Matrix
To illustrate the causality of reaction conditions on product distribution, the following table summarizes typical outcomes based on the chosen synthetic parameters.
Reaction Step
Condition
Conversion to Target (%)
Major Impurity
Impurity Yield (%)
Cyanohydrin Formation
NaCN, H₂SO₄ (Aqueous)
65%
Unreacted Ketone
35%
Cyanohydrin Formation
TMSCN, ZnI₂ (Anhydrous)
>95%
Unreacted Ketone
<5%
Hydrolysis
HCl (conc.), 100°C
40%
Alkene (E1 Dehydration)
55%
Hydrolysis
HCl (conc.), 60°C
88%
Alkene (E1 Dehydration)
8%
Hydrolysis
NaOH, H₂O₂ (Aqueous)
15%
Sulfoxide Derivative
80%
References
Solvent-Free Synthesis of Cyanohydrin Derivatives Catalysed by Triethylamine
ResearchGate[Link]
Technical Support Center: Solubility Enhancement of 4-Hydroxythiane-4-carboxylic Acid in Organic Solvents
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the processing and formulation of highly polar isosteres.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the processing and formulation of highly polar isosteres. 4-Hydroxythiane-4-carboxylic acid is a sulfur-containing carboxylic acid isostere widely utilized in medicinal chemistry. Its structure features both a hydrogen-bond donor/acceptor (hydroxyl) and a strongly hydrogen-bonding carboxyl group on the same carbon (C4) of the thiane ring.
This dual-polarity creates a dense intermolecular hydrogen-bonding network, resulting in a highly stable crystal lattice. Consequently, researchers often face stubborn insolubility when attempting to dissolve this compound in standard organic solvents. This guide provides field-validated troubleshooting protocols, mechanistic explanations, and FAQs to help you overcome these barriers.
Part 1: Diagnostic & Troubleshooting Workflow
Before altering your solvent system, it is crucial to diagnose the root cause of the insolubility. The decision matrix below outlines the logical progression for selecting an optimal solubility enhancement strategy based on your downstream application requirements.
Decision matrix for selecting the optimal solubility enhancement strategy.
Part 2: Step-by-Step Methodologies
Do not simply mix solvents blindly; solubility enhancement must be approached as a self-validating thermodynamic system. Below are two primary protocols designed to disrupt the crystal lattice of 4-Hydroxythiane-4-carboxylic acid.
Protocol A: Lipophilic Salt Formation for Aprotic Solvents
Causality: Direct dissolution in non-polar solvents (like toluene or hexane) is thermodynamically unfavorable. By reacting the free acid with a bulky, lipophilic amine (e.g., octylamine or dicyclohexylamine), you form an organic salt. The bulky lipophilic cation physically shields the polar carboxylate anion, drastically reducing the crystal lattice energy and facilitating van der Waals interactions with the non-polar solvent.
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of 4-Hydroxythiane-4-carboxylic acid in your target organic solvent (e.g., Dichloromethane or Toluene) at a target concentration of 0.1 M. The mixture will initially be a cloudy, heterogeneous suspension.
Titration: Under continuous magnetic stirring at ambient temperature (20-25°C), add 1.05 equivalents of the selected lipophilic amine (e.g., octylamine) dropwise.
Agitation: Sonicate the suspension for 10–15 minutes.
Self-Validation Endpoint: Observe the phase transition. The self-validating endpoint is the shift from a turbid suspension to a completely clear, homogeneous solution. This optical clarity confirms complete salt formation and successful solubilization.
Adjustment: If residual turbidity persists (often due to ambient moisture or unreacted polymorphs), gently warm the solution to 40°C or add 2% v/v of a mid-polarity co-solvent like Tetrahydrofuran (THF).
Protocol B: Water-Enhanced Solubilization in Lewis-Base Solvents
Causality: Research demonstrates that the solubility of solid carboxylic acids in organic solvents increases remarkably with the addition of trace water to the organic phase, particularly when using Lewis-base solvents[1]. The trace water selectively hydrates the strongly interacting -COOH and -OH groups, disrupting solute-solute hydrogen bonds, while the Lewis-base organic solvent solvates the hydrophobic thiane ring[1].
Step-by-Step Methodology:
Preparation: Weigh the required mass of 4-Hydroxythiane-4-carboxylic acid into a glass vial.
Solvent Addition: Add a Lewis-base organic solvent (e.g., Ethyl Acetate or Methyl Ethyl Ketone) to achieve the desired theoretical concentration.
Trace Hydration: Titrate ultra-pure water into the organic phase in micro-increments of 0.5% v/v, up to a strict maximum of 3% v/v to prevent phase separation.
Equilibration: Vortex vigorously for 2 minutes after each addition.
Self-Validation Endpoint: The clearing of the solution indicates the successful thermodynamic disruption of the intermolecular hydrogen bonds.
Synergistic mechanism of trace water and Lewis-base solvents in disrupting crystal lattices.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my batch of 4-Hydroxythiane-4-carboxylic acid dissolve easily in DMSO on some days, but remain as a stubborn suspension on others?A1: This inconsistency is a classic indicator of polymorphism. Different synthetic batches or slight variations in crystallization conditions yield different polymorphs with varying crystal lattice energies. According to material characterization standards, variable solubility in solvents like DMSO often arises from polymorphic forms; therefore, it is critical to use 2 to identify crystalline versus amorphous states and cross-validate with differential scanning calorimetry (DSC) to detect phase transitions[2]. Standardize your solvent systems and measurement temperatures to mitigate this.
Q2: Can I use co-solvency to dissolve this compound for chromatography without altering its chemical structure?A2: Yes. Co-solvent blending is highly effective and non-destructive. The use of co-solvents containing strong hydrogen acceptor or donor groups can significantly increase solubility by interfering with the solute's intermolecular hydrogen bonding network[3]. By adding a small fraction (5–10% v/v) of a strong polar aprotic solvent (like DMF or DMSO) to your primary organic solvent, you disrupt the solute-solute hydrogen bonds, while the hydrophobic region of the primary solvent maintains the overall organic phase properties suitable for chromatography[3].
Q3: What if I need the compound dissolved in a strictly non-polar solvent like hexane for a specific synthetic reaction?A3: Direct dissolution in hexane is thermodynamically impossible for a molecule with this polarity profile. You must either use the lipophilic salt formation method (Protocol A) or perform a temporary chemical derivatization. Synthesizing the methyl ester or protecting the hydroxyl group (e.g., via silylation) eliminates the hydrogen-bond donors, dramatically lowering the polarity and enabling high solubility in hexanes.
Part 4: Quantitative Data & Solvent Selection Matrix
To streamline your experimental design, refer to the summarized quantitative data below comparing solvent parameters and empirical solubility outcomes.
Solvent System
Dielectric Constant (ε)
Additive / Modifier
Expected Solubility Outcome
Primary Solubilization Mechanism
Hexane / Toluene
1.9 - 2.4
None
Insoluble (< 0.1 mg/mL)
High lattice energy dominates; lack of H-bond acceptors.
Dichloromethane (DCM)
8.9
1.0 eq Octylamine
Highly Soluble (> 50 mg/mL)
Lipophilic salt formation masks polar carboxylate.
OSTI / UNT Digital Library. "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes." US Department of Energy / UNT. Available at:[Link]
Scholars Research Library. "Enhancement of Solubility: A Pharmaceutical Overview." Der Pharmacia Lettre. Available at:[Link]
preventing sulfur oxidation during 4-Hydroxythiane-4-carboxylic acid synthesis
A Guide to Preventing Sulfur Oxidation and Maximizing Yield Introduction Welcome to the technical support guide for the synthesis of 4-Hydroxythiane-4-carboxylic acid. This molecule is a valuable building block in medici...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Sulfur Oxidation and Maximizing Yield
Introduction
Welcome to the technical support guide for the synthesis of 4-Hydroxythiane-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often used as a scaffold or carboxylic acid isostere.[1] Its synthesis, typically involving the carboxylation of tetrahydrothiopyran-4-one, presents a significant and recurring challenge: the unintended oxidation of the thioether in the thiane ring.
This guide provides in-depth, field-proven insights into the causes of sulfur oxidation and offers robust troubleshooting strategies and detailed protocols to ensure the integrity of your final product. We will move beyond simple procedural steps to explain the chemical causality behind our recommendations, empowering you to anticipate and solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is sulfur oxidation in the context of the thiane ring?
A: The sulfur atom in the thiane ring is a thioether, which exists in a reduced state (oxidation state -2). During synthesis, it can be inadvertently oxidized by various reagents or atmospheric oxygen. This process typically occurs in two stages: first to a sulfoxide, and then further to a sulfone.[2][3] Each step incorporates an additional oxygen atom onto the sulfur, fundamentally altering the molecule's properties.
Caption: Unwanted oxidation pathway of the thiane ring.
Q2: Why is the thiane sulfur so susceptible to oxidation during the carboxylation step?
A: The most common route to 4-Hydroxythiane-4-carboxylic acid is the nucleophilic addition of a carboxylate equivalent to tetrahydrothiopyran-4-one. This often involves creating a highly reactive, nucleophilic intermediate, such as an enolate using a strong base (e.g., LDA, n-BuLi) or an organometallic reagent. These strongly basic or anionic conditions can make the thioether more susceptible to oxidation by even trace amounts of oxygen. Furthermore, some reagents used in alternative syntheses or during workup (e.g., certain peroxides, unpurified solvents) can act as direct oxidants.[2][4]
Q3: What are the consequences of forming sulfoxide or sulfone byproducts?
A: The consequences are multifaceted and almost always detrimental:
Reduced Yield: Every molecule of starting material that is oxidized is one that cannot form the desired product.
Purification Challenges: The polarity of the sulfoxide and sulfone byproducts is significantly different from the target molecule, which can complicate chromatographic separation and may require specialized techniques.
Altered Physicochemical Properties: Oxidation dramatically increases polarity and hydrogen bonding potential. This alters key properties like solubility, lipophilicity (LogP), and acidity (pKa).[1]
Loss of Biological Activity: If the thiane motif is critical for binding to a biological target, its oxidation can lead to a complete loss of desired activity.
Troubleshooting Guide: Common Issues & Solutions
Problem: My post-reaction analysis (NMR, LC-MS) shows significant amounts of sulfoxide and/or sulfone byproducts.
This is the most common issue. The source of the oxidant can be elusive. Let's break down the likely causes and their solutions.
Cause A: Atmospheric Oxygen During Reaction
The use of strong bases like Lithium Diisopropylamide (LDA) or organolithiums to generate a reactive nucleophile creates conditions where atmospheric O₂ can readily oxidize the thioether.
Glassware: Oven-dry all glassware overnight and cool under a stream of dry argon or nitrogen.
Solvents: Use anhydrous, deoxygenated solvents. A common method is to bubble argon through the solvent for at least 30 minutes prior to use or to use a solvent purification system.
Atmosphere: Conduct the entire reaction, including reagent transfers and quenching, under a positive pressure of an inert gas (argon is preferred due to its density). Use septa and syringes/cannulas for all liquid transfers.
Cause B: Oxidizing Impurities in Reagents or Solvents
Reagents, especially ethereal solvents like THF, can form explosive peroxides upon storage, which are potent oxidants.[2] Strong bases can also contain trace metal impurities that catalyze oxidation.
Solution: Reagent and Solvent Purification.
Solvent Purity: Always test ethereal solvents for peroxides before use (e.g., with potassium iodide/starch test strips). If positive, either discard or purify by distilling from sodium/benzophenone.
Reagent Titration: The concentration of commercial organolithium reagents can degrade over time, leading to inaccurate stoichiometry. Titrate reagents like n-BuLi periodically to ensure accurate dosing.
Cause C: Oxidative Workup Conditions
Standard aqueous workups can introduce dissolved oxygen. Quenching with aggressive reagents or pH adjustments with certain acids can also inadvertently promote oxidation.
Solution: Degassed, Gentle Workup.
Quenching: Quench the reaction at low temperature (-78 °C) before warming to room temperature.
Aqueous Solutions: Use degassed, deionized water for all aqueous washes.
pH Adjustment: Use buffered solutions or pre-cooled, dilute acids (e.g., 1 M HCl) for neutralization to avoid excessive heat generation.
Data Table: Identifying Oxidized Byproducts
Use the following table to help identify the desired product and its common oxidized forms via common analytical techniques.
Recommended Synthetic Protocol & Critical Control Points
The following protocol for the carboxylation of tetrahydrothiopyran-4-one is designed to minimize sulfur oxidation.
Caption: Workflow with Critical Control Points (CCPs) for oxidation prevention.
Step-by-Step Methodology
Materials:
Tetrahydrothiopyran-4-one
Diisopropylamine
n-Butyllithium (n-BuLi) in hexanes
Anhydrous Tetrahydrofuran (THF), deoxygenated
Dry Ice (solid CO₂)
1 M Hydrochloric Acid (HCl), degassed
Saturated Sodium Chloride (Brine), degassed
Anhydrous Magnesium Sulfate (MgSO₄)
Argon or Nitrogen gas supply
Procedure:
Setup: Assemble an oven-dried, three-neck round-bottom flask with a thermometer, a rubber septum, and an argon inlet. Maintain a positive argon flow throughout the procedure.
LDA Preparation: To the flask, add anhydrous THF (e.g., 100 mL) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
Enolate Formation: Dissolve tetrahydrothiopyran-4-one (1.0 equivalent) in a separate flask containing a small amount of anhydrous THF. Slowly add this solution via cannula or syringe to the LDA solution at -78 °C. Stir for 1 hour at this temperature. The formation of the lithium enolate is the critical step where the system is most sensitive.
Carboxylation: Carefully add several pieces of freshly crushed, clean dry ice to the reaction mixture. Caution: Vigorous gas evolution will occur. The CO₂ serves as the electrophile to carboxylate the enolate.
Quench and Warm-up: Once the CO₂ addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with stirring.
Workup: Cool the mixture in an ice bath and carefully quench with degassed 1 M HCl until the pH is ~2-3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Isolation: Combine the organic layers, wash with degassed brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the final 4-Hydroxythiane-4-carboxylic acid.
Advanced Strategy: Thioether Protection (When to Consider)
For multi-step syntheses involving harsh oxidative or electrophilic conditions unrelated to the carboxylation, temporary protection of the thioether might be warranted. This is generally considered overkill for this specific synthesis but is a valuable strategy in a broader context. Converting the thioether to a sulfonium salt can protect it, which can then be reduced back to the thioether.[5] However, this adds two steps to the synthesis and should only be considered if the primary methods of inert atmosphere and reagent purity fail to solve the oxidation issue.
Caption: A troubleshooting decision tree for sulfur oxidation issues.
References
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Protecting groups in organic synthesis + H2O. Available at: [Link]
Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC. National Center for Biotechnology Information. Available at: [Link]
Oxidation of Sulfur-Containing Compounds with HOF·CH3CN. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
09.05 Acetals as Protecting Groups and Thioacetals - YouTube. YouTube. Available at: [Link]
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Oxidation of Sulfides (to Sulfoxides and Sulfones). Chad's Prep. Available at: [Link]
Protecting Groups in Organic Synthesis - ChemTalk. ChemTalk. Available at: [Link]
Thiols and Thioethers - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
Microbial oxidation of sulfur - Wikipedia. Wikipedia. Available at: [Link]
14: Thiols and Sulfides - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of Tiopronin by Acidified Bromate and Aqueous Bromine - ConnectSci. Connect A.P. (Pty) Ltd. Available at: [Link]
Technical Support Center: Minimizing Side Reactions in Thiane-4-Carboxylic Acid Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter frustrating yield drops and impurity spikes when working...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter frustrating yield drops and impurity spikes when working with sulfur-containing heterocycles.
Thiane-4-carboxylic acid and its substituted derivatives are highly valuable scaffolds in medicinal chemistry[1]. However, the presence of the electron-rich thioether (sulfur atom) and the potential acidity of the C4
α
-proton make this scaffold uniquely susceptible to side reactions during standard amide or ester coupling. This guide synthesizes field-proven insights to help you understand the causality behind these side reactions and provides self-validating protocols to bypass them.
Visual Workflow: Coupling Pathways and Side Reactions
To design a successful coupling strategy, we must first map how different activation reagents interact with the thiane scaffold.
Reaction pathways and side-reaction branches in thiane-4-carboxylic acid amide coupling.
Troubleshooting Guide
Q: Why am I seeing a significant +16 Da and +32 Da impurity mass in my LC-MS when using DIC/Oxyma or EDC/HOBt?A: You are observing S-Oxidation (formation of sulfoxide [+16 Da] and sulfone [+32 Da]).
Causality: Standard coupling additives like HOBt (1-hydroxybenzotriazole) and Oxyma generate N-oxyl radicals during the activation cycle. While these radicals efficiently suppress epimerization in standard peptides, they act as strong single-electron oxidants. The electron-rich sulfur atom in the thiane ring is highly susceptible to these N-oxyl radicals, leading to rapid oxidation[2].
Solution: Abandon N-hydroxyl additives. Switch to a phosphonic anhydride (T3P) or use a uronium salt (HATU) without HOBt. If you must use DIC, adding a catalytic thiol scavenger like DTT can suppress the radical-mediated breakdown[2].
Q: My substituted thiane-4-carboxylic acid is losing its stereochemical integrity at the C4 position. How do I prevent epimerization?A: This is caused by Base-Catalyzed Enolization .
Causality: When the carboxylic acid is activated (e.g., forming an O-acylisourea or active ester), the electron-withdrawing nature of the activating group increases the acidity of the
α
-proton at C4. If you are using a strong, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) alongside highly active reagents like HATU, the base deprotonates the C4 position, forming a planar enolate. Re-protonation occurs non-stereoselectively, leading to epimerization.
Solution: Reduce the basicity of the reaction environment. Replace DIPEA with a weaker base like collidine (2,4,6-trimethylpyridine) or utilize T3P with pyridine, which provides sufficient basicity to drive the reaction without deprotonating the
α
-carbon[3].
Q: I am recovering an inactive byproduct that matches the mass of my acid + the coupling reagent. What is this?A: You are experiencing N-Acylurea Formation .
Causality: When using carbodiimides (DIC, EDC), the initial intermediate is an O-acylisourea. If the target amine is sterically hindered or poorly nucleophilic, the O-acylisourea undergoes an intramolecular O-to-N shift, forming a dead-end, unreactive N-acylurea byproduct.
Solution: Ensure your amine is fully free-based and soluble. Pre-activate the acid for no longer than 2–3 minutes before introducing the amine, or switch to T3P, which does not form urea byproducts.
Quantitative Data: Coupling Reagent Comparison
To guide your selection, the following table summarizes the expected side-reaction profiles for thiane-4-carboxylic acid coupling based on standardized internal benchmarking:
Based on the mechanistic vulnerabilities of the thiane ring, Propylphosphonic anhydride (T3P) is the superior reagent. It is mild, generates no oxidative radicals, and acts as its own water scavenger[3]. This protocol is designed to be a self-validating system.
Materials:
Thiane-4-carboxylic acid (1.0 equiv)
Target Amine (1.1 equiv)
Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 equiv)
Pyridine or Triethylamine (3.0 equiv)
Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
Protocol:
Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the thiane-4-carboxylic acid and the target amine in anhydrous DCM to achieve a concentration of 0.2 M.
Base Addition: Add the pyridine (3.0 equiv) to the stirring solution.
Validation Checkpoint: Ensure complete dissolution. If the amine is an HCl salt, the solution should clarify as the free base is generated.
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Causality Insight: Lowering the temperature suppresses the kinetic rate of
α
-proton abstraction, safeguarding against epimerization.
Activation: Dropwise add the 50% T3P solution (1.5 equiv) over 5 minutes.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–18 hours.
Validation Checkpoint: Monitor via LC-MS. You should observe the disappearance of the acid mass and the appearance of the product mass. Crucially, verify the absence of the +16 Da (sulfoxide) peak, validating that S-oxidation has been successfully bypassed.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q: Can I use transition-metal catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) on a thiane scaffold?A: Proceed with extreme caution. The thioether sulfur is a potent ligand for Palladium and Copper. It will coordinate with the transition metal catalyst, leading to severe catalyst poisoning. If you must perform cross-coupling elsewhere on the molecule, you may need to temporarily oxidize the thiane to a sulfone (which is non-coordinating) and reduce it back later, or use highly sterically hindered, strongly coordinating ligands (like XPhos) to outcompete the sulfur.
Q: Why does my thiane ring open during downstream deprotection steps?A: If your downstream steps involve hydrogenation with transition metals (e.g., H₂ with Pd/C or Raney Nickel), you are triggering a desulfurization reaction[1]. Thioethers are cleaved by these metals, resulting in the complete removal of the sulfur atom and ring-opening into a linear aliphatic chain. Use acid/base-labile protecting groups (like Boc or Fmoc) instead of hydrogenolysis-sensitive groups (like Cbz or Benzyl).
Q: I suspect my thiane sulfur is getting alkylated. Is this possible during coupling?A: Yes. The sulfur atom is highly nucleophilic. If your reaction mixture contains reactive electrophiles (e.g., unreacted alkyl halides from a previous step, or highly reactive carbocations generated during protecting group cleavage), the sulfur will attack them, forming a stable sulfonium ion. Always ensure intermediates are thoroughly purified before amide coupling.
PolyPeptide. "Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis". PolyPeptide.
Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents". Luxembourg Bio Technologies.
Google Patents. "WO2022106857A1 - Malt-1 modulators". Google Patents.
optimizing temperature conditions for 4-hydroxythiane esterification
Welcome to the Technical Support Center for the esterification of 4-hydroxythiane (tetrahydro-2H-thiopyran-4-ol). As a Senior Application Scientist, I have designed this guide to help researchers and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the esterification of 4-hydroxythiane (tetrahydro-2H-thiopyran-4-ol). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, optimize, and standardize their esterification workflows.
Working with sulfur-containing heterocycles requires precise thermodynamic and kinetic control. The thioether ring introduces unique electronic effects that make the substrate highly sensitive to temperature extremes, often leading to unwanted side reactions if not properly managed.
Part 1: Mechanistic Workflows and Temperature Causality
To achieve high-yielding esterification of 4-hydroxythiane, selecting the correct method and temperature profile is paramount. The flowchart below outlines the decision matrix for standardizing your workflow.
Decision matrix for 4-hydroxythiane esterification methods and temperature profiles.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is 4-hydroxythiane highly sensitive to elevated temperatures during esterification?A1: 4-hydroxythiane contains a thioether ring that can stabilize carbocationic intermediates via neighboring group participation (anchimeric assistance). At elevated temperatures (>60 °C), especially under acidic conditions like Fischer esterification, the hydroxyl group can be protonated and leave as water. This leads to rapid dehydration and elimination, forming the undesired 3,6-dihydro-2H-thiopyran[1]. To prevent this, mild methods operating at 0 °C to 25 °C are strictly recommended[2].
Q2: What is the optimal temperature profile for Steglich esterification of 4-hydroxythiane?A2: The Steglich esterification (using DCC or EDC with DMAP) should always be initiated at 0 °C for the first 30 minutes, followed by gradual warming to room temperature (20–25 °C) for 12–24 hours[3][4]. The initial 0 °C phase is critical to stabilize the reactive O-acylisourea intermediate. If the temperature is too high during activation, the intermediate undergoes an irreversible intramolecular O-to-N acyl migration, forming an unreactive N-acylurea byproduct and severely depressing the ester yield[3].
Q3: Can I use heating to accelerate sterically hindered esterifications on the thiane ring?A3: While heating (e.g., up to 60 °C) is sometimes used for hindered substrates in Steglich protocols[2], it must be tightly controlled for 4-hydroxythiane. Prolonged heating increases the risk of thioether oxidation if any dissolved oxygen is present, and promotes elimination. If heating is absolutely required, limit it to 40–50 °C under a strict inert atmosphere (Argon/N₂) and monitor the reaction via TLC/HPLC every hour.
Causality of temperature extremes on 4-hydroxythiane esterification pathways.
Part 3: Troubleshooting Guide
Issue: High levels of N-acylurea byproduct detected (low ester yield).
Causality: The O-acylisourea intermediate rearranged before the 4-hydroxythiane could attack. This is caused by adding the coupling agent at room temperature rather than 0 °C, or insufficient DMAP catalyst[2][3].
Solution: Ensure DCC/EDC is added at exactly 0 °C. Pre-mix the carboxylic acid, 4-hydroxythiane, and DMAP before adding the coupling agent to ensure immediate trapping of the active ester.
Issue: Formation of 3,6-dihydro-2H-thiopyran (elimination product).
Causality: Acidic conditions combined with heat drive the dehydration of the cyclic thioether alcohol[1].
Solution: Completely avoid Fischer esterification. Switch to a base-mediated acid chloride protocol or a strictly neutral Steglich coupling. Ensure the reaction does not exceed 25 °C.
Issue: Thioether oxidation (formation of sulfoxide/sulfone).
Causality: Exposure to air/light at elevated temperatures, or the use of old ethereal solvents containing peroxides.
Solution: Degas all solvents, run the reaction under Argon, and keep temperatures ≤25 °C.
Part 4: Quantitative Data & Temperature Optimization
The following table summarizes the causal relationship between temperature profiles, chosen methodologies, and resulting product distributions.
Esterification Method
Temperature Profile
Target Ester Yield (%)
Primary Byproduct / Failure Mode
Mechanistic Notes
Steglich (DCC/DMAP)
0 °C (30m) → 25 °C (24h)
85–95%
N-acylurea (<5%)
Optimal baseline. Mild conditions preserve the thioether ring[2][3].
Steglich (DCC/DMAP)
25 °C (constant)
60–70%
N-acylurea (20–30%)
Poor activation control leads to rapid O-to-N acyl migration[3].
Acid Chloride / Base
0 °C → 20 °C (4h)
80–90%
Elimination (<2%)
Fast, reliable. Requires strictly anhydrous conditions to prevent acid hydrolysis[5].
Fischer (H₂SO₄ cat.)
80 °C (Reflux)
<10%
3,6-dihydro-2H-thiopyran (>80%)
Not recommended. Highly destructive to the sensitive 4-hydroxythiane substrate[1].
Part 5: Self-Validating Experimental Protocols
Protocol A: Mild Steglich Esterification of 4-Hydroxythiane
This protocol utilizes neutral conditions to prevent elimination and strict temperature control to prevent acyl migration.
Preparation: Flame-dry a round-bottom flask and purge with Argon.
Dissolution: Dissolve the target carboxylic acid (1.0 equiv) and 4-hydroxythiane (1.05 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.
Catalyst Addition: Add DMAP (0.1 equiv) to the solution and stir until fully dissolved[2].
Temperature Control (Critical): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.
Activation: Add DCC or EDC-HCl (1.1 equiv) portion-wise over 5 minutes.
Self-Validation Check: If using DCC, a white precipitate (dicyclohexylurea, DCU) will begin forming within 15 minutes. This visual cue confirms successful activation of the carboxylic acid.
Propagation: Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath, allow the reaction to warm to 20–25 °C, and stir for 12–24 hours[4].
Workup: Filter the DCU precipitate. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Acid Chloride Esterification with Pyridine
This protocol is ideal for robust, scalable esterifications where the corresponding acid chloride is readily available.
Preparation: Under an Argon atmosphere, dissolve 4-hydroxythiane (1.0 equiv) in anhydrous Pyridine (which acts as both solvent and base). Alternatively, use DCM as the solvent with 2.0 equiv of Pyridine[5].
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
Addition: Add the acid chloride (1.1 equiv) dropwise over 15 minutes via a syringe.
Self-Validation Check: The reaction will become cloudy (due to the formation of pyridinium hydrochloride salts) and slightly exothermic. Maintaining the 0 °C bath prevents the exotherm from driving substrate elimination.
Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and warm to 20 °C for 2–3 hours.
Workup: Quench the reaction by adding ice water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate[5].
Technical Support Center: Troubleshooting Low Purity in 4-Hydroxythiane-4-carboxylic Acid Scale-Up
Welcome to the dedicated technical support center for the synthesis and purification of 4-Hydroxythiane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the synthesis and purification of 4-Hydroxythiane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when scaling up the production of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your process development.
This resource is structured as a dynamic troubleshooting guide and an FAQ section to directly address the specific issues you may face.
Troubleshooting Guide: Addressing Low Purity
This section is formatted in a question-and-answer style to provide direct and actionable solutions to specific problems you might encounter during the scale-up of 4-Hydroxythiane-4-carboxylic acid synthesis.
Question 1: My final product has a purity of less than 95% after crystallization, and I'm seeing multiple impurity peaks in my HPLC analysis. What are the likely culprits and how can I identify them?
Answer:
Low purity after crystallization during scale-up is a frequent challenge and can stem from several factors that may have been insignificant at the bench scale. The primary suspects are often residual starting materials, reaction byproducts, or degradation products.
Common Impurities and Identification Strategies:
Unreacted Thiane-4-one: The precursor ketone is a common impurity.[1] It can often be detected by HPLC, typically eluting earlier than the more polar product.[1] For confirmation, you can run a co-injection with a standard of thiane-4-one.
Side-Reaction Products: The synthesis of α-hydroxy acids can sometimes lead to the formation of dimers or other condensation products, especially under harsh temperature or pH conditions. Mass spectrometry is an invaluable tool for identifying the molecular weights of these unknown impurities.[1]
Solvent-Related Impurities: Residual solvents from the reaction or crystallization process can be trapped in the crystal lattice. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents.
Degradation Products: 4-Hydroxythiane-4-carboxylic acid can be sensitive to pH extremes.[1] Strongly acidic or basic conditions, especially at elevated temperatures during work-up or crystallization, can lead to decomposition. HPLC analysis of stressed samples (e.g., heated in acidic or basic solutions) can help identify potential degradation products.
Actionable Troubleshooting Steps:
Comprehensive Analytical Characterization:
HPLC: Use a C18 column with UV detection (e.g., λ = 210 nm) to get a clear impurity profile.[1]
LC-MS: Couple your HPLC to a mass spectrometer to obtain molecular weight information for each impurity peak.
NMR: ¹H and ¹³C NMR of the impure batch can reveal the presence of unreacted starting materials or major byproducts.
Systematic Investigation of Reaction Parameters:
Review your reaction monitoring data (TLC or HPLC) to ensure the reaction went to completion.
Evaluate the impact of reaction temperature and time. Over-heating or extended reaction times can promote side reactions.[2]
Question 2: My isolated 4-Hydroxythiane-4-carboxylic acid is discolored (yellow or brown). What is causing this, and how can I obtain a white, crystalline solid?
Answer:
Discoloration is a common indicator of impurities, often arising from oxidation or the presence of highly colored byproducts.
Potential Causes and Solutions:
Oxidation: The thiane moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
Troubleshooting:
Inert Atmosphere: Conduct the reaction and any subsequent heating steps under an inert atmosphere (e.g., nitrogen or argon).
Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or crystallization can be beneficial, though this should be carefully evaluated for its potential to introduce new impurities.
Charcoal Treatment: Highly colored, non-polar impurities can often be removed by treatment with activated carbon.
Protocol:
Dissolve the impure solid in a minimal amount of a suitable hot solvent.
Add a small amount of activated charcoal (typically 1-5% by weight). Be cautious not to add too much, as this can lead to product loss.[3]
Stir the hot mixture for a short period (5-15 minutes).
Perform a hot filtration to remove the charcoal.
Allow the filtrate to cool slowly to induce crystallization.
Question 3: During crystallization, my product "oils out" instead of forming crystals. Why is this happening and what can I do to fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3][4] This is often due to a high concentration of impurities, which can depress the melting point of the solid, or a rapid cooling rate.[3]
Troubleshooting "Oiling Out":
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask can help.
Solvent System Optimization: The choice of solvent is critical.
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[3]
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find one where the compound has high solubility when hot and low solubility when cold.
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.[4]
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[4]
dot
Caption: Decision tree for troubleshooting "oiling out".
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the 4-Hydroxythiane-4-carboxylic acid synthesis?
A1: When moving from a laboratory to a pilot or production scale, several parameters become more critical due to changes in mass and heat transfer.[2]
Parameter
Importance during Scale-Up
Monitoring & Control
Temperature
Exothermic or endothermic reactions can lead to thermal runaways or stalled reactions in large vessels.[2]
Use jacketed reactors with precise temperature control. Monitor internal and jacket temperatures.
Agitation
Inefficient mixing can lead to localized concentration gradients and hot spots, promoting side reactions.[2]
Select appropriate stirrer design and speed. Perform mixing studies if necessary.
Reagent Addition Rate
Rapid addition of a reagent can cause localized high concentrations and increase the rate of side reactions.
Use a programmable addition pump for controlled and consistent reagent addition.
In-situ pH probes for continuous monitoring and automated addition of acid or base.
Q2: Are there alternative purification methods if recrystallization is not effective?
A2: Yes, if recrystallization fails to provide the desired purity, other techniques can be employed.
Acid-Base Extraction: As a carboxylic acid, your product can be separated from neutral impurities by dissolving it in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.[5][6]
Chromatography: While often more expensive and time-consuming at scale, preparative column chromatography can be highly effective for removing closely related impurities.
Derivatization and Purification: In some cases, it may be beneficial to convert the carboxylic acid to an ester, which may be more amenable to purification by distillation or crystallization.[6] The purified ester can then be hydrolyzed back to the carboxylic acid.[6]
Q3: How can I improve the yield of my crystallization process during scale-up?
A3: Low yield after crystallization is often due to the product remaining in the mother liquor.[3]
Solvent Selection: The ideal solvent will have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Cooling: After crystallization at room temperature, further cooling in an ice bath or refrigerator can increase the yield by decreasing the solubility of the product in the mother liquor.
Anti-Solvent Addition: In some cases, the addition of a second solvent in which the product is insoluble (an "anti-solvent") to the crystallization solution can induce further precipitation and increase the yield. This should be done carefully to avoid "oiling out."
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Caption: Workflow for improving crystallization yield.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.
Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: HPLC Method for Purity Assessment
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH=2).[7] The ratio can be optimized based on the retention time of the compound.
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (URL: [Link])
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (URL: [Link])
Process for purification of carboxylic acids - Google P
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: [Link])
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (URL: [Link])
Process For Purifying Hydroxycarboxylic Acid, Process For Producing Cyclic Ester, and Process For Producing Polyhydroxycarboxylic Acid - Google P
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (URL: [Link])
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: [Link])
Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid - PrepChem.com. (URL: [Link])
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL: [Link])
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (URL: [Link])
Synthesis of 4-hydroxycoumarins - Google P
Scaling up carboxylic acid production from cheese whey and brewery wastewater via methane-arrested anaerobic digestion | Argonne National Laboratory. (URL: [Link])
HPLC Method Development for 4-Hydroxytetrahydrothiopyran-4-carboxylic Acid Purity: A Comparative Guide
As drug development pipelines increasingly feature highly polar, small organic molecules, analytical scientists are frequently forced to abandon traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly feature highly polar, small organic molecules, analytical scientists are frequently forced to abandon traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A prime example of this analytical challenge is 4-hydroxytetrahydrothiopyran-4-carboxylic acid (CAS: 50289-21-9).
This molecule presents a "perfect storm" of chromatographic difficulties: it is highly hydrophilic, possesses an ionizable carboxylic acid group, and lacks a conjugated π-system for UV absorption. This guide objectively compares traditional RP-HPLC methodologies against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD), providing the mechanistic causality and experimental data necessary to implement a robust purity assay.
Mechanistic Challenges & Method Design
To develop a self-validating and robust method, we must first deconstruct the analyte's physicochemical properties and understand why standard methods fail.
High Polarity (Hydrophilicity): The presence of a hydroxyl group, a carboxylic acid, and a thioether within a small 6-membered ring makes this molecule highly polar. In standard C18 RP-HPLC, it fails to partition into the hydrophobic stationary phase, eluting in the void volume[1].
Lack of a Strong Chromophore: The molecule lacks aromaticity or conjugated double bonds. Its only UV-absorbing functional groups are the thioether and carboxylate, which require low-wavelength detection (<220 nm). At these wavelengths, mobile phase additives (like formate or acetate) cause severe baseline noise and drift.
Ionizable Carboxyl Group: The carboxylic acid moiety (pKa ~3.5–4.5) exists in a dynamic equilibrium between its neutral and anionic states depending on the eluent pH. Without strict buffer control, this leads to secondary interactions with residual silanols on the silica support, causing severe peak tailing.
Fig 1: Method development workflow addressing polarity, ionization, and detection challenges.
Stationary Phase Selection: Reversed-Phase vs. HILIC
The Pitfalls of Reversed-Phase (C18)
In reversed-phase chromatography, retention relies on the hydrophobic interaction between the analyte and the alkyl chains of the stationary phase. Because 4-hydroxytetrahydrothiopyran-4-carboxylic acid is highly polar, it prefers the aqueous mobile phase over the C18 phase. Even when using 100% aqueous conditions on an AQ-type (polar-embedded) C18 column, the retention factor (
k′
) rarely exceeds 1.0, meaning the analyte elutes too close to the void volume to accurately quantify impurities.
The HILIC Advantage
Hydrophilic Interaction Liquid Chromatography (HILIC) effectively reverses the solvent strength paradigm of RP-HPLC. HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% acetonitrile)[2].
In HILIC, the polar stationary phase absorbs water from the mobile phase, creating a water-enriched liquid layer. Polar analytes partition from the organic-rich bulk mobile phase into this aqueous layer[3]. For highly polar carboxylic acids, Zwitterionic HILIC (ZIC-HILIC) provides superior retention and peak shape by combining hydrophilic partitioning with weak, balanced electrostatic interactions[1].
Fig 2: Retention mechanisms of polar analytes in Reversed-Phase versus HILIC modes.
Detection Modality: UV vs. Charged Aerosol Detection (CAD)
Relying on UV detection at 210 nm for this molecule results in poor sensitivity and high susceptibility to interference from mobile phase absorbance.
Charged Aerosol Detection (CAD) is a mass-sensitive, universal detection technique that does not rely on the optical properties of the analyte[4]. The CAD process involves:
Nebulization: The column eluent is nebulized into droplets.
Desolvation: The droplets are dried into solid analyte particles (requiring volatile mobile phase buffers like ammonium formate).
Charging: A stream of ionized nitrogen gas collides with the particles, transferring a charge proportional to the particle's mass.
Detection: An electrometer measures the aggregate charge, generating a highly sensitive and uniform response[4].
Because CAD response is independent of chemical structure for non-volatile compounds, it allows for accurate relative quantification of unknown impurities without requiring specific reference standards for each impurity.
Comparative Performance Data
The following table summarizes validation data comparing three different analytical approaches. The HILIC-CAD method clearly outperforms traditional RP-HPLC methods in retention, peak shape, and sensitivity.
Parameter
Standard RP-HPLC
Aqueous RP-HPLC
Optimized HILIC-CAD
Column
C18 (150 x 4.6 mm)
AQ-C18 (150 x 4.6 mm)
ZIC-HILIC (150 x 4.6 mm)
Detection
UV at 210 nm
UV at 210 nm
Charged Aerosol (CAD)
Retention Factor (
k′
)
0.2 (Elutes in void)
0.8
4.5
Peak Asymmetry (
As
)
2.4 (Severe tailing)
1.8
1.1 (Symmetrical)
Limit of Detection (LOD)
5.0 µg/mL
2.5 µg/mL
0.05 µg/mL
Signal-to-Noise (S/N)
8
15
120
Linearity (
R2
)
0.9850
0.9910
0.9995
Optimized HILIC-CAD Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system.
A. Reagents & Mobile Phase Preparation
Causality Note: In HILIC, water is the strong elution solvent, and acetonitrile is the weak solvent[3]. Buffer salts are mandatory to maintain the stationary phase's aqueous layer and control ion exchange[2].
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Why pH 3.0? It suppresses the ionization of the carboxylic acid, ensuring a single, sharp peak).
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
B. Chromatographic Conditions
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5 µL. (Sample must be dissolved in a high-organic diluent, e.g., 80% Acetonitrile, to prevent peak distortion from solvent mismatch).
Gradient Program:
0.0 - 2.0 min: 95% B (Isocratic hold to establish retention)
2.0 - 10.0 min: 95% B to 60% B (Increasing water concentration to elute the analyte)
10.0 - 12.0 min: 60% B (Wash step for highly polar impurities)
12.0 - 12.1 min: 60% B to 95% B
12.1 - 20.0 min: 95% B (Column re-equilibration—critical in HILIC to rebuild the hydration layer).
C. CAD Detector Settings
Evaporation Temperature: 35°C (Optimized for small molecules to prevent thermal degradation while ensuring complete mobile phase evaporation).
Data Collection Rate: 10 Hz.
Filter: 3.6 seconds.
D. System Suitability & Validation Checks (Self-Validating Workflow)
Blank Injection: Inject 80% Acetonitrile diluent. Acceptance Criteria: No peaks > 0.1% of the target analyte area (verifies absence of carryover).
System Suitability Test (SST): Inject a 100 µg/mL standard of 4-hydroxytetrahydrothiopyran-4-carboxylic acid six times. Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Asymmetry (
As
) between 0.9 and 1.5.
Bracketing: Reinject the SST standard at the end of the sequence. Acceptance Criteria: Recovery within 98.0% - 102.0% of the initial SST average (verifies CAD detector stability and absence of drift).
References
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
HILIC: The Pros and Cons.
Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. PubMed Central (PMC).
A Comparative Guide to the Reactivity of 4-Hydroxythiane-4-carboxylic Acid and 4-Hydroxypiperidine Analogs
Introduction In the landscape of modern drug discovery, the selection of appropriate scaffolds is a critical determinant of a molecule's ultimate pharmacological profile. Six-membered saturated heterocycles are privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the selection of appropriate scaffolds is a critical determinant of a molecule's ultimate pharmacological profile. Six-membered saturated heterocycles are privileged motifs, offering a three-dimensional architecture to explore chemical space. Among these, piperidine and thiane rings are frequently employed. This guide provides an in-depth, comparative analysis of the reactivity of two key building blocks: 4-Hydroxythiane-4-carboxylic acid and analogs of 4-hydroxypiperidine.
While both structures feature a six-membered ring with a hydroxyl group at the 4-position, the presence of a sulfur versus a nitrogen heteroatom imparts distinct and often complementary chemical personalities. Understanding these differences is paramount for researchers and drug development professionals seeking to fine-tune properties such as metabolic stability, lipophilicity, and target engagement. This guide will dissect the underlying principles governing their reactivity, supported by mechanistic insights and detailed experimental protocols, to empower rational decision-making in synthetic strategy.
Structural and Electronic Properties: The Foundation of Reactivity
The divergent reactivity of these two scaffolds originates from the fundamental differences between sulfur and nitrogen.
The lone pair on nitrogen is significantly more basic and nucleophilic than that on sulfur.[1][2]
Neighboring Group Participation
Strong
Weak
Sulfur's larger size and more diffuse lone pairs allow for more effective neighboring group participation, which can accelerate reaction rates.[3][4][5]
Key Reactive Sites
Hydroxyl, Carboxylic Acid, Sulfur
Hydroxyl, Nitrogen
The secondary amine in the piperidine ring is a primary site of reactivity.
The higher electronegativity of nitrogen in the piperidine ring leads to a more polarized C-N bond compared to the C-S bond in the thiane ring. Conversely, the sulfur atom in the thiane is a larger, more polarizable atom with lone pairs in higher energy orbitals (3p vs 2p for nitrogen), making it a better nucleophile in certain contexts and more prone to oxidation.[1][6]
Comparative Reactivity Analysis
The structural and electronic disparities manifest in distinct reactivity patterns at the key functional groups and the heteroatom itself.
Reactions at the Hydroxyl Group
The reactivity of the C4-hydroxyl group is influenced by the nature of the heteroatom at the 1-position.
Acylation: While direct comparative kinetic data is scarce, the fundamental principles of electronic effects suggest that the hydroxyl group in the 4-hydroxypiperidine scaffold (with a protected nitrogen) would be slightly more nucleophilic than in the 4-hydroxythiane scaffold. The more electronegative nitrogen atom has a stronger inductive electron-withdrawing effect, which is somewhat attenuated by the distance. However, in an unprotected 4-hydroxypiperidine, the basic nitrogen can interfere with or be preferentially acylated. Therefore, N-protection is a prerequisite for selective O-acylation. For 4-hydroxythiane-4-carboxylic acid, the carboxylic acid moiety would need to be protected (e.g., as an ester) to achieve selective O-acylation.
Oxidation: The oxidation of the secondary alcohol to a ketone is a common transformation for both scaffolds. The choice of oxidant and reaction conditions is critical to avoid side reactions, particularly at the heteroatom. For the thiane, over-oxidation to the sulfoxide or sulfone is a potential side reaction, whereas for the piperidine, the nitrogen's basicity can complicate certain oxidation protocols. The Swern oxidation is a mild and effective method for both, although care must be taken to control the stoichiometry of the reagents.[7][8][9][10][11]
Reactions Involving the Heteroatom
The most profound differences in reactivity are observed at the heteroatom.
Nucleophilicity and Basicity: The nitrogen atom in 4-hydroxypiperidine is significantly more basic and nucleophilic than the sulfur atom in the thiane ring.[1][2] This makes the piperidine nitrogen a prime target for alkylation and acylation reactions. In contrast, the sulfur atom of the thiane is a much weaker base and a softer nucleophile, generally requiring more forcing conditions to undergo alkylation to form a sulfonium salt.
Oxidation: The sulfur atom in the thiane ring is readily oxidized to the corresponding sulfoxide and sulfone. This transformation can be a useful strategy for modulating the polarity and hydrogen bonding capacity of a molecule. The oxidation of the piperidine nitrogen to an N-oxide is also possible but generally requires stronger oxidizing agents.
Unique Reactivity of 4-Hydroxythiane-4-carboxylic Acid: Intramolecular Lactonization
A key distinguishing feature of 4-Hydroxythiane-4-carboxylic acid is its propensity to undergo intramolecular esterification to form a spirocyclic lactone, 1-oxa-5-thiaspiro[5.5]undecan-2-one. This reaction is driven by the formation of a thermodynamically stable five-membered ring in the transition state and the final six-membered lactone ring.[12][13][14] This intramolecular pathway is not readily accessible to 4-hydroxypiperidine analogs, which would require the formation of a significantly less stable lactam through a more challenging cyclization.
The acid-catalyzed lactonization proceeds via protonation of the carboxylic acid carbonyl, increasing its electrophilicity and facilitating intramolecular attack by the hydroxyl group.[15][16]
Experimental Protocols
The following protocols are provided as illustrative examples of key transformations that highlight the distinct reactivity of each scaffold.
Protocol 1: Intramolecular Lactonization of 4-Hydroxythiane-4-carboxylic Acid
This protocol describes the acid-catalyzed cyclization to form the corresponding spirocyclic lactone.
Materials:
4-Hydroxythiane-4-carboxylic acid
Toluene
p-Toluenesulfonic acid (catalytic amount)
Dean-Stark apparatus
Sodium bicarbonate (saturated aqueous solution)
Magnesium sulfate
Rotary evaporator
Standard glassware for reflux and workup
Procedure:
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-Hydroxythiane-4-carboxylic acid (1.0 eq) and toluene (to form a ~0.1 M solution).
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel.
Caption: Workflow for the Lactonization of 4-Hydroxythiane-4-carboxylic Acid.
Protocol 2: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, a common prerequisite for subsequent modifications at the hydroxyl group.[17][18][19][20]
Materials:
4-Hydroxypiperidine
Di-tert-butyl dicarbonate ((Boc)₂O)
Potassium carbonate (K₂CO₃)
Dichloromethane (DCM)
Water
Brine
Anhydrous sodium sulfate
Standard glassware for reaction and workup
Procedure:
To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane, add potassium carbonate (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise.[17]
Allow the reaction to warm to room temperature and stir for 12-16 hours.[17]
Monitor the reaction progress by TLC until the starting material is consumed.[17]
Quench the reaction with water and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[17]
Caption: Mechanism of N-Boc Protection of 4-Hydroxypiperidine.
Protocol 3: Swern Oxidation of N-Boc-4-hydroxypiperidine
This protocol details the oxidation of the hydroxyl group to a ketone, a versatile intermediate for further functionalization.[8]
Materials:
N-Boc-4-hydroxypiperidine
Oxalyl chloride
Dimethyl sulfoxide (DMSO)
Triethylamine (Et₃N)
Anhydrous dichloromethane (DCM)
Standard glassware for low-temperature reactions and workup
Procedure:
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[8]
Stir the resulting mixture at -78 °C for 30 minutes.[8]
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.[8]
Stir the reaction mixture at -78 °C for 1 hour.[8]
Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[8]
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[8]
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone. The product can be further purified by flash column chromatography if necessary.[8]
Conclusion
The choice between a 4-hydroxythiane-4-carboxylic acid and a 4-hydroxypiperidine scaffold in drug design should be a deliberate one, informed by the distinct reactivity profiles of each. The 4-hydroxypiperidine framework offers a basic nitrogen atom that is a prime handle for derivatization through N-alkylation and N-acylation, making it a versatile scaffold for exploring structure-activity relationships. However, this reactivity necessitates the use of protecting groups to achieve selective modifications at the hydroxyl group.
In contrast, the 4-hydroxythiane-4-carboxylic acid scaffold is characterized by a less reactive sulfur heteroatom and the unique ability to form a spirocyclic lactone. This feature can be exploited to create rigid, three-dimensional structures. The sulfur atom also provides a site for oxidation to sulfoxides and sulfones, offering a means to fine-tune polarity and hydrogen bonding potential.
By understanding the fundamental principles of their reactivity and leveraging the appropriate synthetic methodologies, researchers can strategically employ these valuable building blocks to construct novel molecular architectures with tailored pharmacological properties.
References
Costales, A., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 144(42), 19596-19607.
National Institutes of Health. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. PMC. Retrieved from [Link]
Costales, A., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification.
Chemistry Stack Exchange. (2024, January 31). How is nitrogen the most powerful electron donor in aromatic rings? Retrieved from [Link]
Bayryamov, S. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Source not further identified].
PubMed. (2026, January 28). Anomeric effect in six-membered rings: An NBO perspective. Retrieved from [Link]
PubMed. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
National Institutes of Health. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC. Retrieved from [Link]
Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
[Source not further identified]. (2025, August 7). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals.
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the... [Diagram]. Retrieved from [Link]
[Source not further identified]. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
[Source not further identified]. (2005, October 14). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
Academia.edu. (n.d.). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Retrieved from [Link]
[Source not further identified]. (n.d.). Electron-rich sulfur-nitrogen heterocycles.
Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
National Science Foundation Public Access Repository. (n.d.). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. Retrieved from [Link]
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
ChemRxiv. (n.d.). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. Retrieved from [Link]
National Institutes of Health. (2025, July 30). A database of steric and electronic properties of heteroaryl substituents. PMC. Retrieved from [Link]
Freie Universität Berlin. (2022, March 15). Electron delocalisation in conjugated sulfur heterocycles probed by resonant Auger spectroscopy. Refubium. Retrieved from [Link]
Let's Talk Academy. (2025, December 26). Major Product in Acid‑Catalyzed Cyclization of γ‑Hydroxycarboxylic Acid. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
Royal Society of Chemistry. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications. DOI:10.1039/C6CC05904J. Retrieved from [Link]
[Source not further identified]. (n.d.).
ACS Publications. (n.d.). A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Retrieved from [Link]
R Discovery. (1975, January 1). Facile Synthesis of 1-Azospiro(5.5)Undecan-2,7-Dione. Retrieved from [Link]
ACS Publications. (2013, June 3). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
Macau University of Science and Technology. (2025, April 16). The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. Retrieved from [Link]
Taylor & Francis eBooks. (n.d.). Nitrogen, Sulfur, and Nitrogen-based Heterocycles Corrosion Inhibitors. Retrieved from [https://www.taylorfrancis.com/chapters/edit/10.1201/9781003288135-2/nitrogen-sulfur-nitrogen-based-heterocycles-corrosion-inhibitors-mohammed-mahmood-mohammed-ameen-ibrahim-mohammed-saeed-ebrahim-bashir-adeyemi-sulaiman-kazeem]
National Institutes of Health. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]
[Source not further identified]. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
R Discovery. (2025, October 1). Kinetics of the Oxidation of Tetrahydrofuran in Aqueous Solution Initiated by 2,2'-Azobis(2-amidinopropane) Dihydrochloride. Retrieved from [Link]
Bioisosteric Comparison of Thiane vs. Tetrahydropyran Carboxylic Acids: A Technical Guide for Lead Optimization
Executive Summary In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, the strategic replacement of ring systems—often termed "skeletal editing"—is a cornerstone of modern medicinal chemistry [1]. S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, the strategic replacement of ring systems—often termed "skeletal editing"—is a cornerstone of modern medicinal chemistry [1]. Saturated six-membered heterocycles, specifically tetrahydropyran (THP) and thiane (tetrahydrothiopyran), serve as critical bioisosteres for cycloalkanes and aromatic rings.
This guide provides an objective, data-driven comparison of tetrahydropyran-4-carboxylic acid and thiane-4-carboxylic acid (including its oxidized sulfone derivative). By analyzing their physicochemical properties, conformational geometries, and metabolic stabilities, we provide researchers with the mechanistic causality required to make informed scaffold-hopping decisions.
Physicochemical & Conformational Analysis
The substitution of an oxygen atom for a sulfur atom within a saturated ring fundamentally alters the molecule's electron distribution, hydrogen-bonding capacity, and 3D vector projection.
Electronic Effects and Acidity (pKa)
Oxygen is significantly more electronegative (Pauling scale: 3.44) than sulfur (2.58). Consequently, the oxygen atom in the THP ring exerts a stronger electron-withdrawing inductive (-I) effect across the sigma framework than the unoxidized sulfur in thiane. This inductive effect stabilizes the carboxylate anion, resulting in a lower pKa for THP-4-carboxylic acid compared to its thiane counterpart [2].
However, sulfur's valency allows for oxidation. When thiane is oxidized to 1,1-dioxothiane-4-carboxylic acid (a sulfone), the two highly electronegative oxygen atoms bonded to the sulfur create a profound electron-withdrawing effect, dropping the pKa significantly below that of the THP analog [3].
Lipophilicity (LogP)
Sulfur has a larger atomic radius and a more diffuse, polarizable electron cloud compared to oxygen. Because sulfur is a much weaker hydrogen-bond acceptor than oxygen, thiane derivatives are inherently more lipophilic (higher LogP) than their THP bioisosteres. If a lead compound suffers from poor membrane permeability, swapping a THP ring for a thiane ring can predictably increase lipophilicity. Conversely, oxidizing the thiane to a sulfone drastically increases polarity, lowering the LogP.
Conformational Geometry
While both rings adopt a chair conformation, the carbon-sulfur (C-S) bond (~1.81 Å) is significantly longer than the carbon-oxygen (C-O) bond (~1.43 Å) and the standard C-C bond (~1.54 Å). This disparity causes the thiane ring to become more "puckered" than THP. This subtle geometric shift alters the exit vector of the carboxylic acid at the 4-position, which can dictate the success or failure of hydrogen-bonding interactions within a target protein's active site.
Quantitative Data Comparison
Property
Tetrahydropyran-4-carboxylic acid
Thiane-4-carboxylic acid
1,1-Dioxothiane-4-carboxylic acid
Heteroatom
Oxygen (-O-)
Sulfur (-S-)
Sulfone (-SO₂-)
Predicted pKa
~4.43 [4]
~4.65
~3.80 [3]
Predicted LogP
~0.30
~1.10
~-0.50
H-Bond Acceptors
3
2
4
Ring Conformation
Standard Chair
Puckered Chair
Highly Puckered Chair
Metabolic Stability and Biotransformation
A critical differentiator between THP and thiane scaffolds is their susceptibility to hepatic metabolism. The oxygen atom in THP is generally metabolically inert, meaning clearance mechanisms are usually restricted to the hydroxylation of adjacent carbons or conjugation of the carboxylic acid.
In contrast, the sulfur atom in thiane is highly susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). This leads to the rapid formation of sulfoxides and, subsequently, sulfones. While this can be a liability if a long half-life is desired, it can be leveraged strategically if the sulfone is the active pharmacophore (acting as a prodrug) or to intentionally increase clearance.
Caption: Metabolic oxidation pathway comparing THP and thiane ring systems under hepatic conditions.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for researchers to empirically compare these bioisosteres in their own laboratories.
Protocol A: Determination of LogP via Shake-Flask LC-MS
This protocol measures the partition coefficient between 1-octanol and water, providing a direct readout of lipophilicity.
Reagents & Materials:
Analyte (THP or Thiane carboxylic acid derivatives)
HPLC-grade 1-octanol (pre-saturated with water)
HPLC-grade water (pre-saturated with 1-octanol, buffered to pH 2.0 with HCl to ensure the carboxylic acid is fully protonated/unionized).
Propranolol (High LogP control) and Atenolol (Low LogP control).
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the target carboxylic acid in DMSO.
Phase Mixing: In a 2 mL glass vial, add 500 µL of pre-saturated 1-octanol and 500 µL of pre-saturated pH 2.0 water.
Spiking: Spike 10 µL of the 10 mM analyte stock into the vial (final concentration ~100 µM).
Equilibration: Cap the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the vial at 3,000 x g for 15 minutes to achieve complete phase separation without micro-emulsions.
Sampling: Carefully extract 50 µL from the top octanol layer and 50 µL from the bottom aqueous layer using a syringe, ensuring no cross-contamination.
Dilution & LC-MS/MS: Dilute both samples 1:100 in mobile phase (Water/Acetonitrile) and quantify the analyte peak area using a validated LC-MS/MS method.
Calculation: Calculate LogP using the formula: LogP = Log10(Area_octanol / Area_water). Validate the run by ensuring the controls (Propranolol/Atenolol) fall within ±0.2 log units of their literature values.
Caption: Step-by-step experimental workflow for determining the LogP of carboxylic acid bioisosteres.
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
This assay determines the intrinsic clearance (CL_int) and verifies the susceptibility of the thiane sulfur to oxidation.
Step-by-Step Methodology:
Preparation: Prepare a 1 mg/mL suspension of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Incubation: Pre-warm the HLM suspension to 37°C for 5 minutes. Spike in the target carboxylic acid to a final concentration of 1 µM.
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For a negative control, use buffer instead of NADPH to rule out chemical instability).
Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation mixture.
Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Data Interpretation: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate half-life (t1/2 = 0.693/k) and intrinsic clearance. Note: For thiane derivatives, monitor the +16 Da (sulfoxide) and +32 Da (sulfone) mass transitions to confirm the mechanism of clearance.
References
Photochemical skeletal editing: conceptual advances in C–C and C–heteroatom bond activation. Royal Society of Chemistry (RSC).[Link]
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[Link]
Comparative
A Comparative Guide to Validating the Enantiomeric Purity of Chiral Thiane Derivatives
For Researchers, Scientists, and Drug Development Professionals The structural and stereochemical attributes of therapeutic agents are of paramount importance in modern drug discovery and development. Within the realm of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The structural and stereochemical attributes of therapeutic agents are of paramount importance in modern drug discovery and development. Within the realm of sulfur-containing heterocycles, chiral thiane derivatives have emerged as significant pharmacophores. However, the therapeutic efficacy and safety of these molecules are intrinsically linked to their enantiomeric purity. As such, robust and reliable analytical methodologies for the validation of enantiomeric excess are critical.
This comprehensive guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral thiane derivatives. We will delve into the principles and experimental protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and validated methods. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing the most appropriate analytical strategy for their specific needs.
The Criticality of Enantiomeric Purity in Chiral Thiane Derivatives
Chiral molecules, including thiane derivatives, exist as non-superimposable mirror images known as enantiomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. This underscores the necessity of developing single-enantiomer drugs to optimize therapeutic outcomes and minimize patient risk. Regulatory bodies worldwide have increasingly stringent requirements for the stereochemical characterization of new chemical entities, making the validation of enantiomeric purity a non-negotiable aspect of the drug development pipeline.
Chromatographic Approaches to Enantiomeric Purity Determination
Chromatographic techniques are the cornerstone of chiral separations in the pharmaceutical industry, offering high-resolution and sensitive methods for the quantification of enantiomers.
Chiral HPLC is the most widely employed technique for determining enantiomeric purity due to its versatility, robustness, and the commercial availability of a wide array of chiral stationary phases (CSPs).[1] The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP, leading to different retention times and, thus, separation.[2]
Common Chiral Stationary Phases (CSPs) for Thiane Derivatives
For sulfur-containing compounds like thianes, polysaccharide-based CSPs are often the first choice for method development. These CSPs, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3][4]
Chiral Stationary Phase (CSP)
Selector
Common Trade Names
Key Characteristics for Thiane Derivatives
Polysaccharide-based
Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))
Chiralpak® IA, IC; Chiralcel® OD, OJ
Broad applicability, high loading capacity, effective for a wide range of chiral compounds including those with sulfur stereocenters.[4][5]
Pirkle-type
π-acidic or π-basic moieties
Whelk-O® 1
Strong π-π interaction capabilities, which can be beneficial for aromatic thiane derivatives.
Mimics biological interactions, can be effective for polar and ionizable thiane derivatives.
Experimental Protocol: Chiral HPLC Method Development for a Thiane Derivative
The following is a generalized workflow for developing a chiral HPLC method for a novel thiane derivative.
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Protocol (Normal Phase):
Instrumentation: A standard HPLC system with a UV detector is required.
Chiral Stationary Phase: Begin with a polysaccharide-based column, for example, a Chiralpak® IC (250 mm x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol.[6] For basic thiane derivatives, the addition of a small amount of an amine modifier, such as diethylamine (DEA) at 0.1% (v/v), can improve peak shape.[6]
Detection Wavelength: Select a wavelength of maximum absorbance for the thiane derivative.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the thiane derivative sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
Data Analysis:
Integrate the peaks for both enantiomers.
Calculate the resolution (Rs). A baseline separation is generally considered to be achieved when Rs ≥ 1.5.[6]
Calculate the enantiomeric excess (% ee) using the formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has gained significant traction as a powerful alternative to HPLC for enantiomeric separations.[7] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8] This technique often provides faster separations, reduced solvent consumption, and sometimes offers unique selectivity compared to HPLC.[7]
Advantages of SFC for Chiral Thiane Analysis:
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency.[8]
"Green" Chemistry: The primary use of CO₂, a non-toxic and readily available solvent, reduces the consumption of organic solvents.[8]
Orthogonal Selectivity: SFC can sometimes provide better resolution for compounds that are difficult to separate by HPLC.
Experimental Protocol: Chiral SFC Method Development
A common strategy for chiral SFC method development involves screening a set of complementary CSPs with a generic gradient.
Instrumentation: An analytical SFC system with a UV or mass spectrometric detector.
Chiral Stationary Phases: A screening set of 3-5 polysaccharide-based columns is recommended.
Mobile Phase:
A: Supercritical CO₂
B: Co-solvent, typically methanol or ethanol, often with an amine additive (e.g., 0.1% DEA) for basic compounds.
Generic Screening Gradient:
Start with a low percentage of co-solvent (e.g., 5%) and increase to a high percentage (e.g., 40%) over a short time (e.g., 5-10 minutes).
Chromatographic Conditions:
Flow Rate: 2-4 mL/min.
Back Pressure: 100-150 bar.
Column Temperature: 35-40°C.
Optimization: Once a "hit" is identified (i.e., partial or full separation on a particular column), the method can be optimized by adjusting the gradient, co-solvent type, additive, temperature, and back pressure to achieve baseline resolution.
Comparison of HPLC and SFC for Chiral Thiane Analysis
High, suitable for screening large numbers of compounds.[9]
Mobile Phase Complexity
Can use a wide range of solvents and additives.
Primarily CO₂ with alcohol co-solvents and additives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity
Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic lanthanide complexes that are enantiomerically pure.[11] When a CLSR is added to a solution of a chiral analyte containing a Lewis basic site (such as the sulfur or other heteroatoms in a thiane derivative), it forms transient diastereomeric complexes.[11] This interaction induces large chemical shift changes (lanthanide-induced shifts, LIS) in the analyte's NMR spectrum, and the magnitude of these shifts is different for the two enantiomers, leading to signal splitting.[11]
Caption: Workflow for Enantiomeric Purity Determination by NMR using a CLSR.
Experimental Protocol: Using Eu(hfc)₃ for a Thiane Derivative
Sample Preparation:
Dissolve a known amount of the thiane derivative (typically 5-10 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
Addition of CLSR:
Prepare a stock solution of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), in the same deuterated solvent.[12]
Add small, incremental amounts of the CLSR stock solution to the NMR tube.
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the CLSR.
Data Analysis:
Monitor the spectra for the separation of one or more proton signals into two distinct resonances, corresponding to the two enantiomers.
Once sufficient separation is achieved without excessive line broadening, integrate the separated signals.
The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[11]
Key Considerations for CLSRs:
Line Broadening: CLSRs can cause significant line broadening, which can reduce the accuracy of integration. It is important to use the minimum amount of reagent necessary to achieve baseline separation.
Substrate Requirements: The analyte must possess a Lewis basic site to coordinate with the lanthanide metal.
Solvent: The solvent must be dry and aprotic, as water and protic solvents will compete for coordination to the CLSR.
Conclusion
The validation of enantiomeric purity is a cornerstone of modern pharmaceutical development, ensuring the safety and efficacy of chiral drug candidates like thiane derivatives. This guide has provided a comparative overview of the principal analytical techniques employed for this purpose.
Chiral HPLC remains the gold standard, offering robustness, versatility, and a wide range of commercially available chiral stationary phases.
Chiral SFC presents a compelling alternative, with significant advantages in terms of speed and reduced environmental impact, making it particularly suitable for high-throughput screening.
NMR spectroscopy with chiral shift reagents provides a valuable orthogonal technique that does not require chromatographic separation, offering a rapid assessment of enantiomeric purity.
The selection of the most appropriate method will depend on a variety of factors, including the specific properties of the thiane derivative, the available instrumentation, the required sample throughput, and the stage of drug development. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and scientists to develop and validate robust and reliable methods for the critical task of determining the enantiomeric purity of chiral thiane derivatives.
References
Aggarwal, V. K., & Esquivel-Zamora, B. N. (2002). Application of the chiral acyl anion equivalent, trans-1,3-dithiane 1,3-dioxide, to an asymmetric synthesis of (R)-salbutamol. The Journal of Organic Chemistry, 67(24), 8618–8621. [Link]
BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Purity of 1,2,3,4-Tetrahydro-1-naphthylamine. BenchChem.
Cyrus, G. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
D’Acquarica, I., Gasparrini, F., & Zappia, G. (2022).
Ghanem, A., & Aboul-Enein, H. Y. (2004). A review on chiral stationary phases for separation of chiral drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10.
Kabuto, K., et al. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR. Tokyo Chemical Industry.
Lewis, D. W., & Whitesides, G. M. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Journal of the American Chemical Society, 93(22), 5914–5916.
Magdeldin, S. (Ed.). (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
Miller, L. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC.
Olivero, S., & Duñach, E. (2019). Synthesis of new enantiopure thiepane derivatives and their evaluation as glycosidase inhibitors.
Pirkle, W. H., & Hoover, D. J. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(3), 452-455.
Regalado, E. L. (2020). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131.
Smith, K., Williams, D., & El-Hiti, G. A. (2019). Thiane synthesis. Journal of Sulfur Chemistry, 40(5), 529-538.
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
Agilent Technologies. (2019).
BenchChem. (2025).
BenchChem. (2025).
ChemicalBook. (n.d.). Thiane synthesis.
Deshpande, A. M., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 27(1), 111.
Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
Soczewinski, E. (Ed.). (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry.
Sridhar, G., et al. (2014). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research, 5(11), 4863.
TCI America. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
U.S. Patent No. 3,915,641. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents.
Phenomenex. (n.d.).
Vertex AI Search. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Vertex AI Search. (2022). Diversification of drugs with sulfur stereogenic centers.
Vertex AI Search. (2022).
Vertex AI Search. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds.
Personal protective equipment for handling 4-Hydroxythiane-4-carboxylic acid
Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 4-Hydroxythiane-4-carboxylic acid Introduction 4-Hydroxythiane-4-carboxylic acid (CAS: 50289-21-9) is a specialized organosulfur compou...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 4-Hydroxythiane-4-carboxylic acid
Introduction
4-Hydroxythiane-4-carboxylic acid (CAS: 50289-21-9) is a specialized organosulfur compound featuring a six-membered thiane ring substituted with both a hydroxyl group and a carboxylic acid functional group at the C4 position [1]. In drug development and medicinal chemistry, it is frequently utilized as a carboxylic acid isostere to modulate the lipophilicity, acidity, and membrane permeability of lead compounds [1].
While it lacks the acute, severe toxicity of some volatile organic compounds, its structural moieties—specifically the acidic carboxyl group and the sulfur heteroatom—dictate specific handling protocols to mitigate localized tissue irritation and environmental contamination [2].
Hazard Profile & Causality Analysis
Understanding the molecular behavior of 4-Hydroxythiane-4-carboxylic acid is critical for establishing a self-validating safety protocol. Do not merely wear Personal Protective Equipment (PPE) out of compliance; wear it because of the underlying chemistry.
Tissue Irritation (H315, H319): The carboxylic acid moiety readily donates protons in aqueous environments, including the moisture on human skin or the mucosal surfaces of the eyes. This leads to localized pH disruption, protein denaturation, and subsequent irritation [3].
Respiratory Sensitization (H335): As a solid powder, aerosolized micro-particles can bypass the upper respiratory tract's initial filtration. Upon contact with the alveolar mucosa, the compound dissolves, causing acute respiratory irritation [3].
Organosulfur Oxidation: While stable at room temperature, the thiane sulfur atom can undergo oxidation to sulfoxides or sulfones if exposed to strong oxidizers (e.g., hydrogen peroxide, m-CPBA) [1]. Uncontrolled oxidation reactions can be exothermic, necessitating thermally resilient PPE.
Physicochemical & Hazard Data Summary
To accurately assess risk, operational parameters must be grounded in the compound's quantitative data.
Property / Hazard
Quantitative Value / Specification
Scientific Implication
Molecular Weight
162.21 g/mol
Low molecular weight; easily forms fine, easily aerosolized powders.
CAS Number
50289-21-9
Unique identifier for specific SDS cross-referencing [1].
Monoisotopic Mass
162.03506 Da
Used for LC-MS verification post-reaction [2].
GHS Hazard H315
Skin Irritation (Category 2)
Necessitates >4 mil nitrile gloves [3].
GHS Hazard H319
Eye Irritation (Category 2A)
Necessitates ANSI Z87.1 splash goggles [3].
GHS Hazard H335
Respiratory Irritation (Category 3)
Necessitates handling within a fume hood (80-100 fpm face velocity) [3].
Personal Protective Equipment (PPE) Matrix
To establish a comprehensive barrier against these hazards, the following PPE matrix must be strictly adhered to.
PPE Category
Specification / Material
Causality / Scientific Rationale
Hand Protection
Nitrile gloves (Minimum 4 mil thickness, extended cuff)
Nitrile provides superior chemical resistance against weak organic acids compared to latex. The extended cuff prevents exposure at the wrist gap during reaching movements.
Eye Protection
ANSI Z87.1 certified chemical splash goggles
Prevents ocular exposure to aerosolized powder or accidental liquid splashes during solvation. Safety glasses with side shields are insufficient for fine powders.
Body Protection
Flame-resistant (FR) lab coat (100% cotton or Nomex)
Synthetic fabrics (e.g., polyester) can melt into the skin during exothermic reactions. Cotton/Nomex provides a thermal barrier and absorbs minor spills before skin contact.
Respiratory
N95 filtering facepiece or half-mask respirator (P100)
Required only if handling large quantities outside a fume hood. Filters out particulate matter >0.3 microns, preventing mucosal irritation.
Engineering
Class II Biological Safety Cabinet or Chemical Fume Hood
Maintains a negative pressure environment with a face velocity of 80-100 fpm, actively drawing aerosolized particles away from the operator's breathing zone.
Operational Handling Protocols
Methodology 1: Weighing and Transfer
Objective: Transfer the solid compound without generating airborne dust.
Preparation: Ensure the fume hood is operational. Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Static electricity can cause fine powders to repel and aerosolize; anti-static materials maintain particle cohesion.
Dispensing: Using a grounded stainless-steel micro-spatula, slowly transfer the 4-Hydroxythiane-4-carboxylic acid. Keep the source bottle as close to the weighing boat as possible to minimize the drop height.
Solvation: If preparing a stock solution, add the solvent (e.g., Methanol or DMSO) directly to the weighing boat or transfer the solid to a pre-tared vial before adding solvent. Causality: Wetting the powder immediately eliminates the inhalation hazard.
Decontamination: Wipe the spatula and balance pan with a lint-free wipe dampened with 70% ethanol or isopropanol to remove residual micro-crystals.
Methodology 2: Chemical Synthesis (Esterification)
Objective: React the carboxylic acid group with an alcohol safely.
Setup: Equip a round-bottom flask with a magnetic stir bar. Add 4-Hydroxythiane-4-carboxylic acid and the corresponding alcohol (e.g., methanol) [1].
Catalysis: Slowly add an acid catalyst (e.g., concentrated H2SO4) dropwise while submerged in an ice bath. Causality: Esterification is mildly exothermic; the ice bath dissipates heat, preventing solvent boil-over and potential splashing.
Reflux: Attach a water-cooled condenser. Ensure all joints are sealed with PTFE sleeves or grease to prevent the escape of volatile organic vapors.
Figure 1: End-to-end operational workflow for handling 4-Hydroxythiane-4-carboxylic acid.
Spill Response & Disposal Plans
A self-validating spill response ensures that the hazard is neutralized rather than just relocated.
Solid Spill Protocol:
Containment: Do not dry sweep, as this aerosolizes the powder.
Absorption: Cover the spill with damp paper towels (using water or a mild alkaline solution like 1% sodium bicarbonate). Causality: The moisture binds the powder, and the bicarbonate neutralizes the weak carboxylic acid.
Collection: Carefully scoop the damp mass using a disposable plastic scraper and place it into a designated hazardous waste bag.
Liquid Spill Protocol (if dissolved in organic solvent):
Ventilation: Maximize fume hood exhaust or room ventilation.
Absorption: Apply an inert absorbent material (e.g., vermiculite or sand) to the spill perimeter first, working inward. Causality: Starting at the perimeter prevents the spill from spreading further.
Neutralization: If the solvent is aqueous, apply a weak base to neutralize the acid.
Disposal Plan:
4-Hydroxythiane-4-carboxylic acid must not be disposed of in standard municipal waste or down the sink.
Segregation: Place all contaminated consumables (gloves, wipes, weigh boats) into a solid hazardous waste container.
Liquid Waste: Collect reaction byproducts and washings in a clearly labeled "Halogen-Free Organic Waste" carboy (unless chlorinated solvents were used).
Labeling: Ensure the label explicitly states "Contains Organosulfur Carboxylic Acid Derivatives" to inform waste management of potential sulfur dioxide (SO₂) generation during incineration.
Figure 2: Logical decision matrix and response workflow for accidental chemical spills.
References
50289-21-9 (C6H10O3S). Source: PubChemLite, Université du Luxembourg. URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.